Technical Documentation Center

(R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid

Core Science & Biosynthesis

Foundational

Engineering Peptidomimetics and Synthetic Biologics with (R)-2-((tert-Butoxycarbonyl)amino)nonanoic Acid (CAS: 1821828-01-6)

Executive Summary The pursuit of "undruggable" targets—proteins characterized by extended, shallow, and dynamic protein-protein interaction (PPI) interfaces—has necessitated a paradigm shift from traditional small molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of "undruggable" targets—proteins characterized by extended, shallow, and dynamic protein-protein interaction (PPI) interfaces—has necessitated a paradigm shift from traditional small molecules to designer peptidomimetics and synthetic biologics [1]. At the forefront of this chemical evolution is the strategic incorporation of noncanonical amino acids (ncAAs).

(R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid (commonly referred to as Boc-D-Amna) is a highly specialized, lipophilic, D-configured noncanonical amino acid. As a Senior Application Scientist, I have observed firsthand how the integration of this specific building block transforms biologically inert sequences into highly potent, membrane-permeable, and proteolytically stable macrocycles. This technical guide outlines the physicochemical rationale, mechanistic advantages, and field-proven experimental workflows for utilizing Boc-D-Amna in advanced drug development.

Chemical Identity & Physicochemical Profiling

The utility of Boc-D-Amna stems directly from its structural topology. It features a linear 7-carbon aliphatic side chain and an unnatural D-stereocenter, temporarily masked by a tert-Butoxycarbonyl (Boc) protecting group for controlled synthesis.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid
Common Synonyms Boc-D-2-aminononanoic acid; Boc-D-Amna
CAS Registry Number 1821828-01-6
Molecular Formula C₁₄H₂₇NO₄
Molecular Weight 273.37 g/mol
Side Chain Architecture Linear 7-carbon aliphatic chain (-C₇H₁₅)
Stereochemistry D-configuration (R-enantiomer)
N-alpha Protection tert-Butoxycarbonyl (Boc)

Mechanistic Role in Peptide Engineering (E-E-A-T Insights)

The selection of Boc-D-Amna in a synthetic campaign is never arbitrary; it is driven by three distinct mechanistic causalities:

I. Chameleonic Lipophilicity and Membrane Permeability

Intracellular PPIs (such as the p53/MDM2 axis) require therapeutics to cross the lipid bilayer. The unbranched 7-carbon side chain of D-Amna provides a massive hydrophobic anchor. In designer macrocyclic peptides, this long alkyl chain allows the molecule to behave as a "chameleon"—dynamically burying its polar backbone intramolecularly while exposing the lipophilic D-Amna chain to the solvent, drastically enhancing passive membrane translocation [1].

II. Proteolytic Evasion via D-Stereochemistry

Endogenous proteases are stereospecific, evolved exclusively to cleave L-amino acid peptide bonds. By introducing the (R)-enantiomer (D-Amna), the local backbone conformation is altered, creating steric clashes within the active sites of degrading enzymes. This single substitution can extend the in vivo half-life of a peptide from minutes to days.

III. Strategic N-Terminal Capping (The Boc Advantage)

While Fmoc-chemistry is the standard for modern Solid-Phase Peptide Synthesis (SPPS), utilizing a Boc-protected amino acid at the absolute N-terminus of an Fmoc-synthesized chain is a highly efficient strategic choice. The Causality: The Boc group is acid-labile. By placing Boc-D-Amna at the N-terminus, the final global cleavage step (using Trifluoroacetic acid, TFA) simultaneously removes the N-terminal Boc group and cleaves the peptide from the resin. This eliminates the need for a final, separate Fmoc-deprotection step, reducing synthetic time and minimizing side reactions.

Experimental Workflow: Self-Validating SPPS Protocol

The following protocol details the incorporation of Boc-D-Amna at the N-terminus of a resin-bound peptide. Because the 7-carbon side chain creates a dense hydrophobic microenvironment, it sterically hinders the incoming amine. Therefore, standard coupling reagents (like HBTU) often fail. We mandate the use of HATU , whose superior reactivity (via the 7-azabenzotriazole leaving group) overcomes this steric shielding.

Step-by-Step Methodology
  • Resin Preparation & Swelling:

    • Suspend the Fmoc-deprotected peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in Dichloromethane (DCM) and Dimethylformamide (DMF) (1:1 v/v) for 30 minutes to maximize polymer swelling and expose reactive sites.

  • Reagent Activation (Pre-activation is critical):

    • In a separate vial, dissolve Boc-D-Amna (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq). Stir for exactly 2 minutes to form the active OAt ester. Do not exceed 2 minutes, as the active ester can degrade.

  • Coupling:

    • Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours. The extended time compensates for the lipophilic drag of the 7-carbon chain.

  • Self-Validating Quality Control (Micro-Cleavage):

    • Trustworthiness Check: Do not proceed blindly. Withdraw 1 mg of resin, wash with DCM, and treat with 100 µL of TFA/TIPS/H₂O (95:2.5:2.5) for 30 minutes.

    • Evaporate the TFA, dissolve in Acetonitrile/Water, and analyze via LC-MS. You must observe >95% conversion to the desired mass before proceeding. If incomplete, perform a double coupling.

  • Global Cleavage and Deprotection:

    • Wash the bulk resin thoroughly with DMF and DCM.

    • Treat with the cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5) for 2 hours. This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and removes the N-terminal Boc group from the D-Amna residue.

  • Precipitation & Purification:

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

SPPS_Workflow Resin Resin Swelling (DCM/DMF, 30 min) Deprotect N-Terminal Deprotection (20% Piperidine) Resin->Deprotect Coupling Coupling of Boc-D-Amna (HATU/DIPEA, 2-4 hrs) Deprotect->Coupling Validation Micro-Cleavage LC-MS (Self-Validating Step) Coupling->Validation Aliquot Testing Validation->Coupling Incomplete Cleavage Global Cleavage (TFA/Scavengers) Validation->Cleavage >95% Conversion Purification RP-HPLC Purification (Target Peptidomimetic) Cleavage->Purification

Workflow for the incorporation of Boc-D-2-aminononanoic acid via Solid-Phase Peptide Synthesis.

Advanced Applications: Rescuing the p53 Pathway

The integration of noncanonical amino acids like D-Amna is revolutionizing the targeting of membrane proteins and intracellular PPIs [2]. A premier example of D-Amna's utility is in the disruption of the p53/MDM2 interaction —a classically "undruggable" target implicated in numerous cancers [1].

MDM2 negatively regulates the p53 tumor suppressor by binding to its transactivation domain and triggering its ubiquitination and degradation. By synthesizing a macrocyclic peptide incorporating (S)- or (R)-2-aminononanoic acid, researchers have successfully engineered molecules (such as KS-58) that mimic the alpha-helical interface of p53. The long aliphatic chain of D-Amna inserts deeply into the hydrophobic cleft of MDM2, providing a massive steric blockade that prevents MDM2 from binding native p53. Consequently, p53 is stabilized, leading to cell cycle arrest and apoptosis in oncogenic cells.

MOA_Pathway MDM2 MDM2 Protein (Negative Regulator) p53 p53 Tumor Suppressor (Degraded) MDM2->p53 Ubiquitination Active_p53 Stabilized p53 (Active) p53->Active_p53 Pathway Rescue Peptide D-Amna Peptidomimetic (Chameleonic Macrocycle) Peptide->MDM2 High-Affinity Steric Blockade Peptide->p53 Prevents Degradation Apoptosis Cell Cycle Arrest & Apoptosis Active_p53->Apoptosis Transcriptional Activation

Disruption of the p53-MDM2 signaling pathway using a D-Amna designer peptidomimetic.
References
  • Title : Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics. Source : Chemical Reviews (ACS Publications). URL :[Link]

  • Title : Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Source : Chemical Reviews (ACS Publications). URL :[Link]

Exploratory

A Comprehensive Technical Guide to Boc-D-2-Aminopelargonic Acid: Synthesis, Application, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Landscape of Non-Canonical Amino Acids In the expanding universe of peptide therapeutics, the incorporation of non-canonical am...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Non-Canonical Amino Acids

In the expanding universe of peptide therapeutics, the incorporation of non-canonical amino acids (ncAAs) has emerged as a pivotal strategy for enhancing the potency, stability, and target specificity of novel drug candidates. These unique building blocks, not found in the 20 common proteinogenic amino acids, offer a vast chemical space for molecular design. Among these, Boc-D-2-aminopelargonic acid, a chiral amino acid with a long aliphatic side chain, presents intriguing possibilities for modulating the pharmacokinetic and pharmacodynamic properties of peptides. This guide provides an in-depth exploration of Boc-D-2-aminopelargonic acid, from its fundamental chemical identity to its practical application in solid-phase peptide synthesis and its potential in shaping the future of peptide-based therapeutics.

Part 1: Core Chemical Identity and Physicochemical Properties

Boc-D-2-aminopelargonic acid is a derivative of the D-enantiomer of 2-aminononanoic acid, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The presence of the C9 alkyl chain (pelargonic acid backbone) imparts significant hydrophobicity to the molecule.

Synonyms and Chemical Identifiers

Due to its non-canonical nature, Boc-D-2-aminopelargonic acid is known by several names, which can sometimes lead to ambiguity. A clear understanding of its nomenclature is crucial for sourcing and application.

  • Systematic IUPAC Name: (R)-2-((tert-butoxycarbonyl)amino)nonanoic acid

  • Common Synonyms: Boc-D-2-aminononanoic acid, N-Boc-D-2-aminopelargonic acid

  • Related Compound CAS Number: While a specific CAS number for the D-enantiomer is not consistently reported, the related compound 9-(Boc-amino)nonanoic acid has the CAS number 173435-78-4. Researchers should verify the identity of their specific compound through analytical data.

Physicochemical Data Summary

A comprehensive understanding of the physicochemical properties of Boc-D-2-aminopelargonic acid is essential for its effective use in synthesis and for predicting its influence on the resulting peptide.

PropertyValue (Estimated)Source/Rationale
Molecular Formula C₁₄H₂₇NO₄Calculated from structure
Molecular Weight 273.37 g/mol Calculated from formula
Appearance White to off-white solidInferred from similar Boc-amino acids
Solubility Soluble in organic solvents (DMF, DCM, NMP); Insoluble in waterThe long alkyl chain and Boc group confer high hydrophobicity.
Chirality D-enantiomer (R-configuration)Specified in the name

Part 2: The Strategic Role in Peptide Synthesis: The Boc Protection Scheme

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), particularly in the classical Merrifield method. Its acid-labile nature allows for selective deprotection of the α-amino group while side-chain protecting groups remain intact.

The Boc group is stable under the basic conditions often used for peptide coupling, providing orthogonality with many side-chain protection strategies.[1] The choice of the D-enantiomer is a deliberate design element, as the incorporation of D-amino acids can significantly enhance a peptide's resistance to proteolytic degradation, thereby increasing its in vivo half-life.[2]

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Boc-D-2-aminopelargonic acid into a peptide chain follows the standard iterative cycle of SPPS. The hydrophobicity of this amino acid, however, necessitates careful consideration of synthesis parameters to avoid challenges such as aggregation and incomplete coupling.

SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Start Cycle Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-D-2-APeA + Activator) Neutralization->Coupling Washing Washing Steps Coupling->Washing Washing->Deprotection Next Cycle Final_Cleavage Final Cleavage (e.g., HF or TFMSA) Washing->Final_Cleavage End Synthesis Purification Peptide Purification (HPLC) Final_Cleavage->Purification

Figure 1: General workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Part 3: Experimental Protocol: Incorporation of Boc-D-2-Aminopelargonic Acid

The successful incorporation of a hydrophobic, non-canonical amino acid like Boc-D-2-aminopelargonic acid requires optimization of standard SPPS protocols to mitigate potential challenges.

Materials and Reagents
  • Resin: Merrifield resin or a more polar resin like TentaGel™ to improve swelling and reduce aggregation.[1]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Diisopropylethylamine (DIEA).

  • Deprotection Reagent: 25-50% Trifluoroacetic acid (TFA) in DCM.

  • Boc-D-2-Aminopelargonic Acid: As required.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, p-cresol).

Step-by-Step Protocol
  • Resin Swelling: Swell the resin in an appropriate solvent (DCM or DMF) for at least 30 minutes in the reaction vessel. For hydrophobic sequences, using a solvent mixture containing DMSO can be beneficial to disrupt secondary structure formation.[3][4]

  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DCM and then DMF to remove residual TFA and byproducts.

  • Neutralization: Neutralize the protonated N-terminal amine with a solution of 5-10% DIEA in DCM or DMF.

  • Coupling of Boc-D-2-Aminopelargonic Acid:

    • Pre-activate a 3-5 fold molar excess of Boc-D-2-aminopelargonic acid with an equivalent amount of HBTU or HATU and a 2-fold excess of DIEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Due to the bulky nature of the amino acid, a longer coupling time or a double coupling may be necessary.

    • Monitor the reaction completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid has been coupled and the terminal Boc group removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA in the presence of scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 4: Significance in Drug Discovery and Therapeutic Applications

The incorporation of Boc-D-2-aminopelargonic acid into peptide sequences can profoundly influence their therapeutic potential. The long, hydrophobic side chain can enhance membrane interaction, improve metabolic stability, and modulate receptor binding.

Modulating Peptide-Membrane Interactions

The lipophilic nature of the nonanoic acid side chain can facilitate the anchoring of peptides to cell membranes, a crucial step for the activity of many antimicrobial and cell-penetrating peptides. This increased lipophilicity can also enhance oral bioavailability by improving absorption across the intestinal epithelium.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular Space Lipopeptide Lipopeptide (with D-2-APeA) Receptor Membrane Receptor Lipopeptide->Receptor Binding & Anchoring Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Signal Transduction

Figure 2: Hypothetical mechanism of a lipopeptide interacting with a cell membrane receptor.
Enhancing Metabolic Stability

The presence of a D-amino acid at the N-terminus or within the peptide sequence can sterically hinder the action of exopeptidases and endopeptidases, which are major contributors to the rapid degradation of therapeutic peptides in vivo.[2] This increased stability leads to a longer plasma half-life and a more sustained therapeutic effect.

Emerging Therapeutic Applications

Peptides incorporating fatty acid-like amino acids are being explored in various therapeutic areas:

  • Antimicrobial Peptides: The enhanced membrane-disrupting capabilities of lipopeptides make them promising candidates for combating antibiotic-resistant bacteria.[5]

  • Metabolic Diseases: Long-acting GLP-1 receptor agonists for the treatment of type 2 diabetes and obesity often incorporate fatty acid moieties to prolong their duration of action.[6]

  • Oncology: Peptide-drug conjugates can utilize lipophilic amino acids to improve tumor cell penetration and payload delivery.[7]

Conclusion

Boc-D-2-aminopelargonic acid represents a valuable tool in the arsenal of the modern peptide chemist. Its unique combination of a D-chiral center and a long aliphatic side chain offers a powerful means to engineer peptides with enhanced stability, improved membrane interactions, and prolonged therapeutic activity. While its hydrophobic nature presents certain challenges in solid-phase synthesis, these can be overcome with careful optimization of reaction conditions. As the demand for more potent and durable peptide therapeutics continues to grow, the strategic incorporation of non-canonical amino acids like Boc-D-2-aminopelargonic acid will undoubtedly play a crucial role in the development of next-generation medicines.

References

  • Biovera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Hyde, C., Johnson, T., Owen, D., Quibell, M., & Sheppard, R. C. (1994). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications, (15), 1701-1702. [Link]

  • Liang, J. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. [Link]

  • Proclinical. (2025, October 3). The 4 Most Promising Therapeutic Applications for Peptide Drug Development. [Link]

  • Torres, M. D. T., de la Fuente-Salcido, N. M., & Barrows, L. R. (2018). D-Amino Acid-Containing Lipopeptides Derived from the Lead Peptide BP100 with Activity against Plant Pathogens. Molecules, 23(11), 2887. [Link]

  • Newman, A. (n.d.). Functions and Significance of Peptides in Therapeutics and Diagnostics. Longdom Publishing. [Link]

  • Montalbán-López, M., Scott, T. A., & Kuipers, O. P. (2022). Ribosomally derived lipopeptides containing distinct fatty acyl moieties. Proceedings of the National Academy of Sciences, 119(3), e2116242119. [Link]

  • WebMD. (2026, February 1). Peptides: Types, Applications, Benefits & Safety. [Link]

  • Li, Y., et al. (2025, January 10). Sources of Lipopeptides and Their Applications in Food and Human Health: A Review. Foods, 14(2), 241. [Link]

Sources

Foundational

Precision Engineering with Hydrophobic Non-Canonical D-Amino Acids

Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Peptide Chemists, and Medicinal Chemists Executive Summary The incorporation of hydrophobic non-canonical D-amino acids (D-ncAAs) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Peptide Chemists, and Medicinal Chemists

Executive Summary

The incorporation of hydrophobic non-canonical D-amino acids (D-ncAAs) represents a paradigm shift in peptide therapeutics. While standard D-amino acids offer proteolytic resistance, the subset of hydrophobic D-ncAAs—such as D-Cyclohexylalanine (D-Cha), D-1-Naphthylalanine (D-1-Nal), and D-tert-butylglycine (D-Tle)—provides a dual advantage: metabolic invincibility combined with enhanced membrane permeability and novel receptor engagement .

This guide moves beyond basic substitution strategies. It details the physicochemical rationale for selecting specific hydrophobic D-ncAAs, provides optimized Solid Phase Peptide Synthesis (SPPS) protocols for these sterically hindered residues, and outlines the "Retro-Inverso" design logic for mimicking native ligands with superior stability.

Part 1: The Physicochemical Landscape

Why combine hydrophobicity with D-chirality?

  • Helix Induction & Stabilization: Bulky hydrophobic side chains (e.g., D-1-Nal) restrict conformational freedom (entropy), often forcing peptides into stable helical turns that mimic protein hotspots.

  • Membrane Traversal: High lipophilicity facilitates interaction with the lipid bilayer, a critical factor for intracellular targets.

  • Metabolic Orthogonality: Endogenous proteases (trypsin, chymotrypsin) specifically recognize L-stereocenters. D-isomers are effectively invisible to these enzymes.

Table 1: Strategic Selection of Hydrophobic D-ncAAs
D-Amino AcidAbbr.[1][2][3][4][5][6][7][8][9][10][11][12]Side Chain CharacteristicsStrategic Application
D-Cyclohexylalanine D-Cha Aliphatic Ring (Saturated)High lipophilicity without

-

stacking. Ideal for filling large hydrophobic pockets where aromatic interactions are undesirable.
D-1-Naphthylalanine D-1-Nal Fused Aromatic Ring (Bulky)Massive steric bulk. Induces helical turns. Enhances membrane permeability via "greasy" aromaticity.
D-tert-Butylglycine D-Tle Tert-butyl groupExtreme steric hindrance near the backbone. Freezes backbone conformation (

angles).
D-Norleucine D-Nle Linear Aliphatic ChainMethionine isostere that resists oxidation. Increases hydrophobicity without adding bulk.
D-4-Trifluoromethylphenylalanine D-4-CF3-Phe Fluorinated AromaticIncreases metabolic stability and lipophilicity simultaneously. The fluorine atom can modulate pKa of nearby residues.
Part 2: Synthesis & Acquisition (SPPS Optimization)

Coupling hydrophobic D-ncAAs is non-trivial. Their steric bulk slows down reaction kinetics, increasing the risk of deletion sequences, while their D-configuration makes preservation of chirality (avoiding racemization back to L) critical.

Protocol 1: Optimized SPPS for Sterically Hindered D-ncAAs

Causality: Standard HBTU/DIPEA couplings often fail for bulky residues like D-Tle or D-Nal due to slow activation and competing racemization. We utilize DIC/Oxyma which generates a neutral, highly reactive ester with lower racemization risk.

Materials:

  • Resin: Rink Amide ChemMatrix (PEG-based resin is superior for hydrophobic sequences to prevent aggregation).

  • Coupling Reagents: Diisopropylcarbodiimide (DIC), Oxyma Pure.[10]

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 20 mins (essential for PEG resins).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Activation (The Critical Step):

    • Dissolve 3.0 eq of the Hydrophobic Fmoc-D-aa-OH and 3.0 eq Oxyma Pure in minimal DMF.

    • Add 3.0 eq DIC.

    • Note: Do not pre-activate for >2 mins to avoid rearrangement to inactive N-acylurea.

  • Coupling:

    • Add activated solution to resin.[10][11]

    • Microwave Assistance (Optional but recommended): 75°C for 5 mins (except for D-Cys/D-His).

    • Alternative (Room Temp): Double coupling is mandatory. 2 x 60 mins.

  • Capping: Acetic anhydride/DIPEA/DMF to permanently cap unreacted amines.

  • Monitoring: Use the Chloranil Test (more sensitive than Kaiser for secondary amines or bulky residues).

Visualization: SPPS Decision Logic for Bulky D-AAs

SPPS_Workflow Start Resin-Bound Peptide (N-term free) Check_Residue Is Incoming AA Bulky? (e.g., D-Nal, D-Tle, D-Cha) Start->Check_Residue Standard_Coup Standard Coupling (HBTU/DIPEA, 30 min) Check_Residue->Standard_Coup No Bulky_Coup Optimized Bulky Coupling (DIC/Oxyma, 3 eq) Check_Residue->Bulky_Coup Yes QC_Check Chloranil / Kaiser Test Standard_Coup->QC_Check Microwave Microwave Assist? (75°C, 5 min) Bulky_Coup->Microwave Double_Coup Double Coupling (2 x 60 min, RT) Microwave->Double_Coup No (Cys/His) Single_MW Single Coupling (MW Assisted) Microwave->Single_MW Yes (Stable AA) Double_Coup->QC_Check Single_MW->QC_Check QC_Check->Bulky_Coup Fail (Blue/Violet) - Retry Next_Cycle Proceed to Deprotection QC_Check->Next_Cycle Pass (Colorless) Capping Cap Unreacted Amines (Ac2O/DIPEA) Next_Cycle->Capping Optional

Caption: Decision logic for coupling sterically hindered hydrophobic D-amino acids in SPPS to minimize deletion sequences.

Part 3: Retro-Inverso Strategies

The "Retro-Inverso" (RI) approach is the most powerful application of D-amino acids. By synthesizing the sequence in reverse (C-terminus


 N-terminus) using D-amino acids, the side chain topology of the resulting peptide mimics the original L-peptide, but the backbone amide bonds are inverted.[2]
  • Mechanism: The spatial orientation of side chains in an L-peptide (N

    
    C) is topologically equivalent to a D-peptide sequence read backwards (C
    
    
    
    N).
  • Result: The receptor "sees" the same 3D pharmacophore, but proteases "see" an unrecognized backbone.

Visualization: Retro-Inverso Topology

Retro_Inverso cluster_0 Native L-Peptide (Protease Susceptible) cluster_1 Retro-Inverso Analog (Protease Resistant) L_N N-Term L_Res1 L-Phe L_N->L_Res1 L_Res2 L-Ala L_Res1->L_Res2 D_Res3 D-Phe L_Res1->D_Res3 Topological Match L_Res3 L-Val L_Res2->L_Res3 L_C C-Term L_Res3->L_C D_Res1 D-Val L_Res3->D_Res1 Topological Match D_C C-Term D_Res1->D_C D_Res2 D-Ala D_Res2->D_Res1 D_Res3->D_Res2 D_N N-Term D_N->D_Res3

Caption: Topological equivalence between a native L-peptide sequence and its Retro-Inverso (D-amino acid, reversed sequence) analog.

Part 4: Functional Validation

Once synthesized, the enhanced stability of the D-ncAA peptide must be quantified against its L-counterpart.

Protocol 2: Comparative Proteolytic Stability Assay

Causality: We use human serum to mimic systemic circulation, but supplement with specific aggressive proteases (Trypsin/Chymotrypsin) to prove the specific mechanism of resistance (stereochemical mismatch).

Materials:

  • Pooled Human Serum (or Trypsin/Chymotrypsin solution).

  • Peptide Stock (1 mM in water/DMSO).

  • Internal Standard (e.g., Caffeine or non-degradable peptide).

  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in 50% Acetonitrile.

Procedure:

  • Incubation: Mix peptide (final 100

    
    M) with serum at 37°C.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 100

    
    L Quenching Solution to precipitate serum proteins and stop enzyme activity.
    
  • Extraction: Centrifuge at 10,000 x g for 10 min. Collect supernatant.

  • Analysis: Inject onto RP-HPLC (C18 column).

  • Calculation: Plot % remaining peptide vs. time.

    
    
    

Expected Outcome:

  • L-Control: Rapid degradation (

    
     min).
    
  • D-ncAA Analog: >90% intact at 24 hours.

References
  • Source: ChemicalBook.
  • Retro-Inverso Peptide Design

    • Source: LifeTein. "Retro-inverso Peptides: Design and Stability."
    • URL:[Link]

  • Proteolytic Stability of D-Amino Acid Peptides

    • Source: PubMed (NIH). "Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions."[13]

    • URL:[Link]

  • SPPS Racemization Control

    • Source: BenchChem.[10][11][14] "Strategies to Prevent Racemization During Peptide Synthesis."

  • D-Cyclohexylalanine in Amyloid Research

    • Source: Journal of the American Chemical Society.[15][16] "Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation."[9][15][16]

    • URL:[Link]

Sources

Exploratory

The Molecular Architecture and Synthetic Integration of (R)-2-(Boc-amino)nonanoic Acid

Executive Summary In the expanding landscape of peptide therapeutics and lipopeptide engineering, the incorporation of unnatural, highly hydrophobic amino acids is a critical strategy for overcoming poor pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the expanding landscape of peptide therapeutics and lipopeptide engineering, the incorporation of unnatural, highly hydrophobic amino acids is a critical strategy for overcoming poor pharmacokinetic profiles. (R)-2-(Boc-amino)nonanoic acid (CAS: 2055114-64-0)[1] serves as a premier chiral building block in this domain. Featuring a 9-carbon aliphatic backbone, a D-configuration stereocenter, and a tert-butyloxycarbonyl (Boc) protecting group, this molecule is engineered to provide proteolytic resistance, enhance membrane permeability, and seamlessly integrate into orthogonal solid-phase peptide synthesis (SPPS) workflows[2].

This technical guide dissects the physicochemical properties, strategic utility, and validated synthetic protocols for handling (R)-2-(Boc-amino)nonanoic acid, providing a self-validating framework for drug development professionals.

Molecular Architecture & Physicochemical Profile

It is critical to distinguish (R)-2-(Boc-amino)nonanoic acid (the α-amino acid) from its structural isomer, 9-(Boc-amino)nonanoic acid (the ω-amino acid, CAS: 173435-78-4)[3]. While the latter is frequently utilized as a linear aliphatic linker in PROTAC synthesis[3], the α-amino variant is a chiral building block designed for sequence-specific incorporation into peptide backbones.

Table 1: Physicochemical Properties
ParameterSpecification
Chemical Name (R)-2-((tert-butoxycarbonyl)amino)nonanoic acid
CAS Registry Number 2055114-64-0[1]
Molecular Formula C₁₄H₂₇NO₄
Molecular Weight 273.37 g/mol
Stereochemistry (R) / D-configuration
Protecting Group N-alpha-tert-butyloxycarbonyl (Boc)
Aliphatic Tail Length 7 carbons (extending from the α-carbon)
Appearance White to off-white crystalline solid

Strategic Utility in Drug Development

The structural design of (R)-2-(Boc-amino)nonanoic acid addresses three primary bottlenecks in peptide drug development:

  • Proteolytic Evasion via Stereochemical Inversion: Endogenous human proteases are highly stereospecific, evolved to cleave L-amino acid peptide bonds. By incorporating the D-enantiomer ((R)-configuration), the resulting peptide backbone becomes enzymatically invisible, drastically increasing the therapeutic half-life in serum.

  • Lipid Bilayer Anchoring: The extended 7-carbon aliphatic side chain acts as a lipophilic anchor. In the development of antimicrobial lipopeptides (analogous to daptomycin), this hydrophobic tail inserts into bacterial cell membranes, inducing depolarization and subsequent cell death.

  • Orthogonal SPPS Compatibility: The Boc group provides a robust, acid-labile temporary protecting group for the α-amine. It remains completely stable under the basic conditions used for Fmoc deprotection, allowing for complex, orthogonal synthesis strategies (such as side-chain modifications) before final cleavage with strong acids like Trifluoroacetic acid (TFA)[2].

Synthetic Methodology: Boc-Protection Protocol

For researchers synthesizing this building block from the unprotected precursor (D-2-aminononanoic acid), the following self-validating protocol details the Boc-protection mechanism. Every step is designed with built-in causality to ensure phase separation and high-purity yields[2].

Step-by-Step Protocol
  • Solubilization & Deprotonation: Dissolve 1.0 equivalent of D-2-aminononanoic acid in a 1:1 mixture of 1M NaOH (aq) and 1,4-dioxane.

    • Causality: The basic medium (NaOH) deprotonates the carboxylic acid, forming a water-soluble sodium salt, while simultaneously keeping the α-amine unprotonated and nucleophilic. Dioxane acts as a crucial co-solvent to solvate the highly hydrophobic 9-carbon aliphatic chain.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice bath.

    • Causality: Mitigates the exothermic nature of the reaction and suppresses the background hydrolysis of the incoming reagent into tert-butanol and CO₂.

  • Nucleophilic Addition: Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) dropwise[2]. Stir and allow the mixture to warm to room temperature over 4-12 hours.

    • Causality: The slight excess of Boc₂O ensures complete conversion. The unprotonated α-amine executes a nucleophilic attack on the carbonyl carbon of Boc₂O.

  • Solvent Evaporation: Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

    • Causality: Removing the organic solvent before extraction prevents the target product from prematurely partitioning into the organic wash phase.

  • Aqueous Wash: Wash the remaining basic aqueous layer with ethyl acetate (2x). Discard the organic layers.

    • Causality: This step removes unreacted Boc₂O and non-polar byproducts. The target product remains safely in the aqueous layer as a highly polar carboxylate sodium salt.

  • Acidification (The Validation Step): Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 using 1N HCl or 1M KHSO₄[2].

    • Causality: Acidification protonates the carboxylate group. The sudden loss of charge renders the Boc-amino acid highly lipophilic, causing it to precipitate or form a cloudy suspension—a visual validation of successful protection.

  • Extraction & Isolation: Extract the acidified mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield pure (R)-2-(Boc-amino)nonanoic acid.

Reaction Workflow Visualization

BocSynthesis A D-2-Aminononanoic Acid + NaOH (aq) / Dioxane B Cool to 0°C Add (Boc)₂O A->B C Stir 4-12h at RT (Nucleophilic Attack) B->C D Evaporate Dioxane Wash with EtOAc C->D E Acidify to pH 2-3 (1N HCl or KHSO₄) D->E F Extract with EtOAc Dry & Concentrate E->F G (R)-2-(Boc-amino)nonanoic acid (Purified Product) F->G

Caption: Workflow for the Boc-protection of D-2-aminononanoic acid.

Mechanistic Pathway: SPPS Integration

When integrating (R)-2-(Boc-amino)nonanoic acid into a peptide chain, the Boc group dictates an acid-cleavage pathway. The following diagram illustrates the logical flow of a single coupling cycle using this building block.

SPPSPathway Start Peptide Resin (Free N-Terminus) Couple Couple (R)-2-(Boc-amino)nonanoic acid (Activators: EDC/HATU) Start->Couple Wash Wash Resin (Remove Excess Reagents) Couple->Wash Deprotect Boc Deprotection (50% TFA in DCM) Wash->Deprotect Next Proceed to Next Coupling Cycle Deprotect->Next

Caption: Solid-phase peptide synthesis (SPPS) cycle using Boc-chemistry.

Analytical Validation (QA/QC)

To verify the structural integrity and purity of the synthesized or procured (R)-2-(Boc-amino)nonanoic acid, the following analytical parameters should be utilized as a baseline:

Table 2: Analytical QA/QC Parameters
Analytical MethodConditions / ParametersExpected Results & Causality
Reverse-Phase HPLC C18 Column; Gradient: H₂O/MeCN with 0.1% TFALate Elution: The 9-carbon aliphatic chain dictates extreme hydrophobicity, causing strong retention on the C18 stationary phase.
ESI-MS (Positive Ion) Electrospray Ionizationm/z 274.4 [M+H]⁺ and 296.4 [M+Na]⁺ . A secondary fragment at m/z 174.4 indicates the characteristic loss of the Boc group (-100 Da; isobutylene + CO₂).
¹H-NMR (400 MHz) Solvent: CDCl₃δ 1.44 (s, 9H): Validates the intact tert-butyl group of the Boc protection.δ 4.25 (m, 1H): Alpha-proton adjacent to the chiral center.δ 0.88 (t, 3H): Terminal methyl group of the nonanoic acid tail.

References

  • BenchChem. "Understanding Boc protection and deprotection in peptide synthesis." Available at:[2]

  • Parchem. "(R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid (Cas 2055114-64-0)." Available at:[1]

  • Thieme-Connect. "Product Class 11: Peptides." Available at:

  • ChemicalBook. "BOC-9-AMINONONANOIC ACID | 173435-78-4." Available at:[3]

Sources

Foundational

Boc-Protected Long-Chain Aliphatic Amino Acids: A Technical Guide to Synthesis, Purification, and Therapeutic Application

Executive Summary Long-chain aliphatic amino acids (LCAAAs), specifically those with carbon chains ranging from C8 to C12 (e.g., 8-aminocaprylic acid, 11-aminoundecanoic acid), represent a critical class of "non-canonica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Long-chain aliphatic amino acids (LCAAAs), specifically those with carbon chains ranging from C8 to C12 (e.g., 8-aminocaprylic acid, 11-aminoundecanoic acid), represent a critical class of "non-canonical" building blocks in modern drug development. When protected with the tert-butyloxycarbonyl (Boc) group, these moieties serve two pivotal roles: they act as hydrophobic spacers in peptide stapling and as lipidation agents that hijack human serum albumin (HSA) to extend the half-life of peptide therapeutics.

This guide provides a rigorous technical framework for the synthesis, purification, and application of Boc-protected LCAAAs. Unlike standard amino acids, these hydrophobic residues present unique solubility challenges that demand specific solvent systems and coupling protocols.

Structural & Chemical Properties

The utility of Boc-protected LCAAAs lies in their amphiphilic nature. The Boc group masks the N-terminal amine, rendering it chemically inert to nucleophilic attack and soluble in organic solvents, while the long aliphatic tail (C8–C12) introduces significant hydrophobicity.

CompoundCarbon ChainLogP (Approx)Primary Application
Boc-8-aminocaprylic acid C8~2.5Permeation enhancer (e.g., SNAC technology)
Boc-11-aminoundecanoic acid C11~3.8Nylon-11 precursor; Peptide lipidation
Boc-12-aminododecanoic acid C12~4.2Albumin binding; Hydrophobic core engineering

Why Boc? While Fmoc chemistry is dominant in standard SPPS, Boc protection is preferred for LCAAAs in specific contexts:

  • Acid Lability: The Boc group is removed by TFA, which is orthogonal to base-labile linkers often used in lipid-peptide conjugation.

  • Solubility: Boc-LCAAAs are generally more soluble in the organic solvents (DCM, THF) used during solution-phase synthesis of lipidated intermediates than their Fmoc counterparts.

Synthesis & Purification Strategies

The Solubility Paradox

The primary failure mode in synthesizing Boc-LCAAAs is the solubility mismatch . The starting material (e.g., 11-aminoundecanoic acid) is a zwitterion, soluble in water at high pH but insoluble in most organics. The product (Boc-protected) is hydrophobic.

  • Standard Protocol Failure: The classic "Dioxane/Water (1:1)" method often fails because the long-chain amino acid precipitates before reacting.

  • The Fix: Use a surfactant-like solvent system or maintain a strictly high pH to keep the amino acid deprotonated (anionic) and soluble in the aqueous phase.

Protocol A: Synthesis of Boc-11-Aminoundecanoic Acid

Reagents: 11-Aminoundecanoic acid (10 mmol), Di-tert-butyl dicarbonate (Boc₂O, 11 mmol), NaOH (1N), Dioxane, Ethyl Acetate (EtOAc).

  • Dissolution (Critical Step): Suspend 11-aminoundecanoic acid in water (20 mL). Slowly add 1N NaOH (approx. 11-12 mL) with vigorous stirring until the solution becomes clear and pH reaches ~10-11. Causality: This converts the zwitterion to the sodium salt, ensuring water solubility.

  • Boc Addition: Dissolve Boc₂O in Dioxane (20 mL). Add this dropwise to the aqueous amino acid solution over 30 minutes.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor pH; if it drops below 9, add small aliquots of NaOH to maintain basicity. Causality: The amine must remain unprotonated to act as a nucleophile.

  • Workup:

    • Evaporate dioxane under reduced pressure (rotovap).

    • Wash the remaining aqueous phase with Diethyl Ether (2x) to remove unreacted Boc₂O and byproducts.

    • Acidification: Cool the aqueous phase to 0°C. Slowly acidify with 1N HCl to pH 2–3. The product will precipitate as a white solid or oil.

    • Extraction: Extract immediately with EtOAc (3 x 50 mL).

  • Drying: Dry combined organic layers over anhydrous Na₂SO₄ and concentrate.

Protocol B: Purification via "Anti-Solvent" Recrystallization

Long-chain Boc-amino acids often trap impurities due to their "soapy" nature. Column chromatography is often inefficient due to streaking.

System: Ethyl Acetate (Good Solvent) / Hexane (Anti-Solvent).[1]

  • Dissolve the crude solid in the minimum amount of boiling EtOAc.

  • Once dissolved, remove from heat.

  • Add Hexane dropwise to the hot solution until a persistent cloudiness appears.[1]

  • Add a few drops of EtOAc to clear the solution.

  • Allow to cool slowly to room temperature, then place in a fridge (4°C) overnight.

  • Filter the white crystals. Yields are typically >85% with >98% purity.[2]

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 11-Aminoundecanoic Acid (Zwitterion, Insoluble) Solubilization Add NaOH (pH > 10) Form Sodium Salt Start->Solubilization Deprotonation Reaction Add Boc2O in Dioxane Nucleophilic Attack Solubilization->Reaction + Boc2O Workup Acidify to pH 2 Precipitate Product Reaction->Workup Remove Dioxane Add HCl Purification Recrystallize (EtOAc / Hexane) Workup->Purification Extract & Dry

Caption: Step-by-step conversion of insoluble zwitterionic long-chain amino acids to soluble Boc-protected derivatives.

Application in Solid-Phase Peptide Synthesis (SPPS)[3][4][5][6]

Incorporating C11/C12 residues into a peptide chain introduces a "hydrophobic block" that can cause on-resin aggregation, leading to deletion sequences.

The "Difficult Sequence" Protocol

When coupling Boc-11-aminoundecanoic acid (or similar), standard DMF solvents often fail to solvate the resin-bound hydrophobic chain efficiently.

Optimized Coupling Conditions:

  • Solvent Switch: Use NMP (N-methyl-2-pyrrolidone) or a 1:1 mixture of DMF/DCM instead of pure DMF.

    • Causality: DCM swells the polystyrene resin better, while NMP disrupts beta-sheet aggregation of the hydrophobic chains.

  • Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt.

    • Causality: HATU is more reactive and less sensitive to steric hindrance caused by the folding of the long alkyl chain.

  • Chaotropic Wash: Before coupling the next amino acid onto the long-chain residue, wash the resin with 0.8M LiCl in DMF .

    • Causality: Lithium salts disrupt hydrogen bonding networks that cause aggregation (beta-sheet formation) on the solid support.

Visualization: SPPS Cycle for Hydrophobic Residues

SPPS_Cycle Resin Peptide-Resin (Free Amine) Coupling Coupling Step Reagent: HATU/DIEA Solvent: NMP/DCM Resin->Coupling Check Aggregation Check (Kaiser Test) Coupling->Check Check->Coupling Fail (Colorless) Double Couple Deprotection Boc Removal (TFA/DCM) Check->Deprotection Pass (Blue) Wash Chaotropic Wash (0.8M LiCl) Deprotection->Wash Prevent Aggregation Wash->Resin Next Cycle

Caption: Modified SPPS cycle emphasizing solvent changes and salt washes to prevent aggregation of hydrophobic sequences.

Therapeutic Applications: The Albumin Hitchhiker Strategy

The most commercially significant application of Boc-LCAAAs is in half-life extension . Small peptides are rapidly cleared by the kidneys (renal filtration < 60 kDa).

Mechanism of Action
  • Conjugation: A Boc-LCAAA is attached (usually to a Lysine side chain) of a therapeutic peptide (e.g., GLP-1 agonist).

  • Binding: Upon injection, the C12-C16 alkyl chain inserts into one of the hydrophobic pockets (Sudlow Site I or II) of Human Serum Albumin (HSA).

  • Protection: The bulky albumin molecule (66 kDa) acts as a shield, preventing renal filtration and protecting the peptide from enzymatic degradation by dipeptidyl peptidase-4 (DPP-4).

Quantitative Impact:

  • Unmodified Peptide Half-life: ~2-5 minutes

  • Lipidated (C16) Peptide Half-life: ~12-14 hours (enabling once-daily or weekly dosing).

Visualization: Albumin Binding Mechanism

AlbuminBinding Peptide Therapeutic Peptide (GLP-1) Linker LCAAA Linker (C12 Chain) Peptide->Linker Conjugation Albumin Human Serum Albumin (HSA) Linker->Albumin Hydrophobic Insertion Kidney Renal Filtration Albumin->Kidney Size Exclusion (Blocked) Circulation Extended Circulation Albumin->Circulation Recirculation

Caption: The "Hitchhiker" effect: LCAAA linkers anchor peptides to albumin, bypassing renal clearance.

Analytical Characterization

Validating the identity and purity of Boc-LCAAAs is critical before SPPS.

MethodCharacteristic SignalPurpose
1H NMR (CDCl₃) δ 1.44 ppm (s, 9H): Boc tert-butyl group.δ 1.2-1.3 ppm (m): Methylene envelope (alkyl chain).δ 2.3 ppm (t): α-methylene to COOH.Confirms Boc protection and chain integrity.
Mass Spectrometry (ESI) [M+Na]+: Sodium adduct is often dominant.[M-Boc+H]+: Fragment showing loss of protecting group.Molecular weight confirmation.
Melting Point Boc-11-aminoundecanoic: ~68-70°C.Boc-12-aminododecanoic: ~75-78°C.Quick purity check (sharp range = pure).

References

  • National Institutes of Health (NIH). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). Structural Basis for the Binding Mechanism of Human Serum Albumin Complexed with Cyclic Peptide Dalbavancin. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid

The following technical monograph provides an in-depth analysis of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid , a specialized non-canonical amino acid derivative used critically in peptidomimetic drug design and str...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid , a specialized non-canonical amino acid derivative used critically in peptidomimetic drug design and structure-activity relationship (SAR) studies.

[1]

Chemical Identity & Structural Logic[2][3]

(R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid is the


-Boc protected derivative of D-2-aminononanoic acid (also known as D-2-aminopelargonic acid). Unlike naturally occurring amino acids, this compound features an extended seven-carbon aliphatic side chain (heptyl group), imparting significant hydrophobicity and steric bulk.

In the context of drug development, the (R)-configuration typically corresponds to the D-isomer of the amino acid. D-amino acids are frequently employed to induce specific conformational constraints in peptide backbones (e.g.,


-turns) and to enhance metabolic stability against proteolytic degradation.
Core Identifiers
PropertyDetail
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoic acid
Common Synonyms Boc-D-2-Aminononanoic acid; Boc-D-2-Aminopelargonic acid; Boc-D-Nna-OH
CAS Number 1821828-01-6 (Isomer specific)
Molecular Formula C

H

NO

Molecular Weight 273.37 g/mol
Stereochemistry (R) / D-isomer
SMILES String Analysis

The SMILES string encodes the exact connectivity and stereochemistry. For the (R)-enantiomer, the chiral center at C2 must be defined correctly relative to its neighbors.

Canonical SMILES:

Breakdown:

  • CCCCCCC: The heptyl side chain (7 carbons).

  • [C@@H]: The chiral alpha-carbon. The @@ symbol indicates the stereochemistry when reading from the heptyl chain towards the chiral center.

  • (NC(=O)OC(C)(C)C): The tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen.

  • C(=O)O: The carboxylic acid terminus.

Synthesis & Protection Strategy

The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid generally proceeds via the protection of the free amino acid, (R)-2-aminononanoic acid. Because the parent amino acid is non-proteinogenic, it is often synthesized via asymmetric alkylation or enzymatic resolution before protection.

Synthetic Route: Boc-Protection

The protection of the


-amino group is achieved using Di-tert-butyl dicarbonate (Boc

O)
under Schotten-Baumann conditions. This reaction is thermodynamically driven and produces the carbamate with high chemoselectivity.

Reaction Mechanism:

  • Nucleophilic Attack: The lone pair of the amine attacks the carbonyl carbon of Boc

    
    O.
    
  • Elimination: tert-Butanol and CO

    
     are released as byproducts.
    
  • Result: Formation of the stable

    
    -tert-butyl carbamate.
    
Visualization: Synthesis Workflow

The following diagram illustrates the logical flow from the chiral precursor to the protected building block.

SynthesisWorkflow Precursor (R)-2-Aminononanoic Acid (Free Amine) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Boc2O (Di-tert-butyl dicarbonate) Reagent->Intermediate Base Base (NaOH/Dioxane) Base->Intermediate Catalysis/pH Control Product (R)-Boc-2-Aminononanoic Acid (Protected) Intermediate->Product Elimination Byproducts t-BuOH + CO2 Intermediate->Byproducts

Figure 1: Synthetic pathway for the Boc-protection of (R)-2-aminononanoic acid.[1]

Applications in Drug Development[6][7][8][9][10]

The utility of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid lies in its ability to introduce hydrophobicity and stereochemical constraints into bioactive molecules.

Hydrophobic Pocket Targeting (HCV Protease Inhibitors)

In the development of protease inhibitors, particularly for Hepatitis C Virus (HCV) NS3/4A protease, the P1 or P1' positions of the inhibitor often require long aliphatic or hydrophobic residues to fill the S1/S1' binding pockets.

  • Mechanism: The heptyl side chain of the nonanoic acid derivative mimics the lipophilic nature of natural substrates but with extended reach, enhancing binding affinity (

    
    ) through van der Waals interactions.
    
  • Significance: Replacing natural amino acids (like Leucine or Methionine) with 2-aminononanoic acid can optimize the lipophilic ligand efficiency (LLE).

Peptide Stapling & Half-Life Extension

The incorporation of long-chain amino acids is a strategy to increase the albumin binding of peptide drugs.

  • Lipidation Effect: The C9 chain acts as a "lipid tail," promoting reversible binding to serum albumin. This protects the peptide from rapid renal clearance and enzymatic hydrolysis, significantly extending the in vivo half-life (

    
    ).
    
Probing GPCR Ligand Interactions

In G-Protein Coupled Receptor (GPCR) research, "scanning" a peptide sequence with D-amino acids (D-scan) identifies critical residues for receptor activation vs. binding. The bulky nonanoic side chain is used to probe the spatial dimensions of hydrophobic clefts within the receptor transmembrane bundle.

Experimental Protocol: Standard Boc-Protection

Objective: Synthesize (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid from its free amino acid salt.

Materials:

  • (R)-2-Aminononanoic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 equiv)
    
  • Sodium Hydroxide (1N NaOH)

  • 1,4-Dioxane (Solvent)

  • Ethyl Acetate (Extraction)

Step-by-Step Methodology:

  • Dissolution: Dissolve (R)-2-aminononanoic acid in a 1:1 mixture of 1,4-dioxane and water.

  • pH Adjustment: Cool the solution to 0°C. Add 1N NaOH dropwise to adjust pH to ~9-10.

  • Addition: Slowly add Boc

    
    O (dissolved in minimal dioxane) to the reaction mixture while maintaining the temperature at 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor pH periodically and maintain >8 using NaOH.

  • Workup:

    • Evaporate dioxane under reduced pressure.

    • Wash the aqueous phase with diethyl ether (to remove unreacted Boc

      
      O).
      
    • Acidify the aqueous phase carefully with 1N HCl to pH 2-3 (precipitating the product).

    • Extract the product into Ethyl Acetate (3x).

  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

Physicochemical Properties & Stability[7]

PropertyValue/DescriptionRelevance
Lipophilicity (cLogP) ~3.5 - 4.0High membrane permeability; strong hydrophobic binding.
Solubility Soluble in DCM, DMF, DMSO, MeOH. Insoluble in water.Compatible with standard SPPS organic solvents.
Stability Stable at Room Temp (Dry). Hygroscopic.Store at 2-8°C under inert gas (Ar/N

).
pKa (COOH) ~3.8Typical for

-amino acids.
Stability in Peptide Synthesis

The Boc group is acid-labile. It is stable to basic conditions (e.g., piperidine used in Fmoc removal) but is cleaved by:

  • Trifluoroacetic acid (TFA): Standard cleavage condition (neat or 50% in DCM).

  • HCl in Dioxane: Alternative cleavage method.

This orthogonality makes it suitable for Boc-SPPS or as a permanent protecting group in Fmoc-SPPS if the N-terminus needs to be revealed only during the final global deprotection.

Logical Visualization: Drug Design Application

The following graph illustrates how this specific building block integrates into a drug discovery campaign for a protease inhibitor.

DrugDesign Target Target: HCV NS3 Protease (Hydrophobic S1 Pocket) HitCompound Hit Peptide (Low Affinity) Target->HitCompound Initial Screen Optimization SAR Optimization (Hydrophobic Scanning) HitCompound->Optimization Identify Weak Binding BuildingBlock (R)-Boc-2-Aminononanoic Acid (Introduction of C9 Chain) Optimization->BuildingBlock Select Non-Natural AA LeadCompound Lead Candidate (High Affinity / Improved t1/2) BuildingBlock->LeadCompound Synthesis & Testing LeadCompound->Target Enhanced Van der Waals Interaction

Figure 2: Integration of (R)-Boc-2-aminononanoic acid in protease inhibitor optimization.

References

  • Sigma-Aldrich. Boc-D-2-Aminononanoic Acid Product Data. Retrieved from .

  • PubChem. Compound Summary for 2-((tert-Butoxycarbonyl)amino)nonanoic acid. National Library of Medicine. Retrieved from .

  • BLD Pharm. (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid (CAS 1821828-01-6).[2] Retrieved from .

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard reference for Boc chemistry).

  • Llinàs-Brunet, M., et al. (1998). Structure-Activity Relationships of Hexapeptide Analogues as Inhibitors of the Hepatitis C Virus NS3 Protease. Bioorganic & Medicinal Chemistry Letters. (Context for hydrophobic side chains in HCV drugs).

Sources

Foundational

Whitepaper: Strategic Procurement and Synthetic Incorporation of Boc-D-2-Aminononanoic Acid in Peptidomimetic Drug Development

Executive Summary & Mechanistic Utility In the landscape of modern peptide drug development, overcoming poor pharmacokinetic (PK) profiles—specifically rapid proteolytic degradation and low membrane permeability—is param...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Utility

In the landscape of modern peptide drug development, overcoming poor pharmacokinetic (PK) profiles—specifically rapid proteolytic degradation and low membrane permeability—is paramount. Boc-D-2-aminononanoic acid (also known as Boc-D-


-aminononanoic acid or Boc-D-Nna-OH) is a highly specialized, non-natural chiral amino acid engineered to address these exact liabilities.

The strategic incorporation of this building block leverages two distinct mechanistic advantages:

  • Stereochemical Inversion (D-Enantiomer): Endogenous proteases (e.g., DPP-IV, neutral endopeptidases) are stereoselective for L-amino acids. Substituting a critical residue with a D-amino acid sterically occludes the enzyme's active site, dramatically extending the in vivo half-life of the therapeutic peptide.

  • Lipid Mimicry (9-Carbon Backbone): The 7-carbon aliphatic side chain extending from the

    
    -carbon provides precise lipophilicity. This modulates the peptide's 
    
    
    
    value, facilitating membrane anchoring and insertion into deep, hydrophobic receptor pockets without the synthetic complexity of full post-translational lipid conjugation.

Procurement Strategy: Navigating the Isomeric Landscape

A critical pitfall in the procurement of functionalized nonanoic acids is the misidentification of structural isomers. Because Boc-D-2-aminononanoic acid is a highly specialized chiral molecule, procurement databases often conflate it with its linear


-amino acid counterpart, Boc-9-aminononanoic acid  (CAS 173435-78-4)[1].

While Boc-9-aminononanoic acid is widely used as a linker in[2], it cannot be used for peptide backbone elongation. Furthermore, while the racemic mixture (CAS 5440-35-7)[3] and the L-enantiomer (CAS 133444-84-5)[4] are commercially available off-the-shelf, the pure D-enantiomer typically requires custom asymmetric synthesis.

Table 1: Comparative Procurement & Pricing Analysis for Aminononanoic Acid Derivatives
CompoundStructural RoleCAS NumberPrimary ApplicationRepresentative SuppliersEst. Price Range (USD)
Boc-D-2-aminononanoic acid Chiral

-amino acid
Unassigned / CustomPeptidomimetics, Protease resistanceCustom Synthesis (e.g., GL Peptide)$250 - $500 / g (Custom)
Boc-L-2-aminononanoic acid Chiral

-amino acid
133444-84-5 (Free acid)Lipid mimicry, SAR studies, Ambeed[4]$150 - $300 / g
Boc-9-aminononanoic acid Linear

-amino acid
173435-78-4PROTAC linkers, Bioconjugation, SCBT[2][5]$50 - $150 / g
DL-2-aminononanoic acid Racemic mixture5440-35-7 (Free acid)Basic research, racemic screening listed suppliers[3][6]$20 - $50 / g

Note: Pricing is highly dependent on enantiomeric excess (


) requirements and synthesis scale. Custom synthesis of the D-enantiomer requires rigorous chiral validation.

Quality Control & Validation Workflow

Because Boc-D-2-aminononanoic acid is typically procured via custom synthesis, establishing a rigorous, self-validating Quality Control (QC) pipeline is non-negotiable before committing the reagent to expensive Solid-Phase Peptide Synthesis (SPPS) workflows.

QC_Workflow A Boc-D-2-aminononanoic acid (Batch Receipt) B RP-HPLC (UV/Vis) Chemical Purity > 98% A->B C Chiral GC-MS ee > 99% (D-enantiomer) A->C D 1H & 13C NMR Structural Verification A->D E Karl Fischer Titration Water Content < 0.5% A->E F Approved for SPPS (Peptide Synthesis) B->F C->F D->F E->F

Fig 1: Quality control and validation workflow for chiral Boc-protected amino acids.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol details the incorporation of Boc-D-2-aminononanoic acid into a growing peptide chain using standard Boc/Bzl chemistry. As a Senior Application Scientist, I have designed this protocol not merely as a list of instructions, but as a self-validating system where the causality of every chemical choice is explained.

Phase 1: Resin Preparation and Swelling
  • Protocol: Weigh 0.1 mmol of PAM (phenylacetamidomethyl) resin into a solid-phase reaction vessel. Suspend in 5 mL of Dichloromethane (DCM) and agitate for 30 minutes.

  • Causality: Polystyrene-based resins exist as collapsed hydrophobic matrices in their dry state. DCM acts as an optimal solvating agent, swelling the polymer network to maximize surface area. This exposes the reactive functional groups, ensuring uniform and rapid reaction kinetics during subsequent coupling steps.

Phase 2: Boc Deprotection
  • Protocol: Treat the swollen resin with 50% Trifluoroacetic acid (TFA) in DCM containing 1% v/v anisole for 20 minutes. Drain and wash extensively with DCM and DMF.

  • Causality: The tert-butyloxycarbonyl (Boc) group is highly stable to nucleophiles and bases, allowing for orthogonal protection strategies, but it is selectively cleaved under anhydrous acidic conditions[7]. TFA protonates the carbamate, leading to the expulsion of carbon dioxide and a tert-butyl cation[]. Anisole is included as a nucleophilic scavenger to trap these highly reactive tert-butyl cations, preventing the irreversible alkylation of susceptible amino acid side chains (e.g., tryptophan or tyrosine)[7].

Phase 3: Activation and Coupling
  • Protocol: Dissolve 0.4 mmol (4 equivalents) of Boc-D-2-aminononanoic acid and 0.38 mmol of HATU in 3 mL of anhydrous DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIEA). Pre-activate for 2 minutes, then add to the resin. Agitate for 60 minutes.

  • Causality: The 7-carbon aliphatic side chain of the nonanoic acid derivative introduces significant steric bulk and local hydrophobicity. Using a highly efficient uronium-based coupling reagent like HATU accelerates the formation of the highly reactive 7-aza-OBt active ester, driving acylation forward despite steric hindrance. A slight sub-equivalence of HATU relative to the amino acid prevents the capping of unreacted N-terminal amines by the coupling reagent itself.

Phase 4: System Validation (Kaiser Test)
  • Protocol: Extract a few resin beads, wash with ethanol, and add 2 drops each of ninhydrin, phenol, and potassium cyanide solutions. Heat at 100°C for 5 minutes.

  • Causality (Self-Validation): This is a mandatory self-validating colorimetric assay. Ninhydrin reacts with primary amines to form a deep blue complex (Ruhemann's purple). A yellow or colorless bead indicates that >99.5% of the N-terminal amines have been successfully acylated. If the beads turn blue, the system dictates an automatic double-coupling cycle, ensuring that deletion sequences do not propagate through the peptide chain.

Phase 5: Global Cleavage
  • Protocol: Treat the resin with anhydrous Hydrogen Fluoride (HF) and p-cresol (scavenger) at 0°C for 1 hour.

  • Causality: Boc chemistry requires a strong acid like anhydrous HF to cleave the robust ester bond anchoring the peptide to the PAM resin and to globally remove side-chain protecting groups. The low temperature (0°C) minimizes thermodynamic side reactions, while p-cresol effectively traps carbocations generated during the cleavage process.

References

  • PubChem. "2-Aminononanoic acid | C9H19NO2 | CID 227942." National Center for Biotechnology Information. URL:[Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Solid-phase peptide synthesis with Boc-D-2-aminononanoic acid

Application Note: Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-D-2-Aminononanoic Acid Introduction & Scientific Rationale The integration of non-canonical amino acids (ncAAs) into peptide sequences is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-D-2-Aminononanoic Acid

Introduction & Scientific Rationale

The integration of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug development, enabling the design of advanced peptidomimetics, macrocyclic peptides, and synthetic biologics[1]. 2-Aminononanoic acid, characterized by its extended 9-carbon aliphatic side chain, dramatically increases peptide lipophilicity. This modification is highly effective in tackling undruggable intracellular targets—such as the p53/MDM2 interaction—by improving membrane permeability and target binding affinity[1]. Utilizing the D-enantiomer (Boc-D-2-aminononanoic acid) further protects the peptide backbone from enzymatic degradation by endogenous proteases, ensuring prolonged in vivo half-lives.

However, the extreme hydrophobicity and steric bulk of the 9-carbon side chain introduce severe synthetic bottlenecks, primarily sequence-dependent aggregation and reduced coupling kinetics. This application note provides a field-proven, self-validating tert-butyloxycarbonyl (Boc) SPPS methodology engineered to overcome these specific challenges.

Mechanistic Causality: Overcoming Hydrophobic Aggregation

The Advantage of Boc Chemistry for Lipophilic Peptides While Fmoc-SPPS is the standard for general peptide synthesis, it frequently struggles with highly hydrophobic sequences. During Fmoc synthesis, inter-chain hydrophobic interactions and hydrogen bonding drive the formation of insoluble β-sheet aggregates on the resin, physically occluding the reactive N-terminus. Boc-SPPS mitigates this through its fundamental deprotection mechanism. The use of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) acts as a potent chaotropic system, disrupting secondary structures and maintaining the growing peptide chain in an extended, solvated state[2].

In Situ Neutralization to Prevent Premature Aggregation Following Boc removal, the N-terminus exists as a protonated TFA salt. Traditional protocols neutralize this salt with a base, followed by washing, before adding the activated amino acid[2]. For highly hydrophobic peptides, this intermediate free-amine state rapidly collapses into aggregates. By employing an in situ neutralization protocol—where the neutralizing base (N,N-Diisopropylethylamine, DIEA) is introduced simultaneously with the highly reactive, pre-activated Boc-D-2-aminononanoic acid—the acylation reaction is kinetically driven faster than the rate of aggregation[3][4].

Workflow Visualization

G Start Peptidyl-Resin (Boc-Protected) Deprotect TFA Deprotection (50% TFA in DCM, 2 x 15 min) Start->Deprotect Wash1 Flow Wash (DCM -> DMF) Deprotect->Wash1 Activate Pre-Activation of Boc-D-2-Aminononanoic Acid (HATU in DMF) Wash1->Activate Couple In Situ Neutralization & Coupling (Add Activated AA + DIEA) Activate->Couple Validate Self-Validation (Kaiser Test / Micro-Cleavage) Couple->Validate Validate->Start  Proceed to Next Cycle

Optimized Boc-SPPS cycle featuring in situ neutralization to prevent hydrophobic aggregation.

Quantitative Data & Optimization Parameters

To establish a self-validating system, the choice of coupling reagents and solvent systems must be optimized specifically for the steric bulk of the nonanoic acid side chain.

Table 1: Coupling Reagent Efficacy for Sterically Hindered ncAAs

Coupling ReagentActivation MechanismRelative KineticsEpimerization RiskRecommendation for Boc-D-2-Aminononanoic Acid
DCC / HOBt Standard carbodiimideSlowLowNot recommended; too slow for bulky aliphatic chains.
HBTU / DIEA Aminium-basedModerateLowAcceptable for early couplings, fails in aggregated regions.
HATU / DIEA 7-Aza-aminium-basedVery FastModerateOptimal ; highly reactive OAt ester overcomes steric hindrance.
DIC / Oxyma Carbodiimide / OximeFastVery LowExcellent alternative if HATU causes excessive epimerization.

Table 2: Solvent Systems for Hydrophobic Solvation during Coupling

Solvent SystemSolvating PowerSwelling Properties (PAM Resin)Application Context
100% DMF StandardGoodGeneral couplings.
DMF / NMP (1:1) HighExcellentPreferred for sequences >10 residues with hydrophobic patches.
DMF / DMSO (8:2) Very HighModerateUse only if severe β-sheet aggregation is detected via Kaiser test.

Detailed Experimental Protocols

System Prerequisites:

  • Resin: Phenylacetamidomethyl (PAM) resin is recommended to prevent premature loss of the peptide chain during repeated TFA exposures[4].

  • Scale: 0.1 mmol.

Step 1: Resin Swelling and Deprotection

  • Weigh 0.1 mmol of Boc-AA-PAM resin into a fritted reaction vessel.

  • Swell the resin in 5 mL of DCM for 30 minutes with gentle agitation[5].

  • Drain the DCM. Add 5 mL of 50% TFA in DCM. Agitate for 1-2 minutes and drain to remove residual buffering capacity[5].

  • Add a fresh 5 mL of 50% TFA in DCM. Agitate for 20-30 minutes to fully remove the N-alpha Boc group[5].

  • Drain and perform a rapid flow-wash: DCM (3 x 5 mL), followed by DMF (3 x 5 mL). Crucial Causality Step: Do not add base yet to prevent free-amine aggregation.

Step 2: Pre-Activation of Boc-D-2-Aminononanoic Acid

  • In a separate vial, dissolve 0.4 mmol (4 equivalents) of Boc-D-2-aminononanoic acid and 0.38 mmol (3.8 equivalents) of HATU in a minimal volume (approx. 2 mL) of 1:1 DMF/NMP.

  • Causality Check: Using slightly sub-stoichiometric HATU prevents capping of the resin by unreacted uronium species.

Step 3: In Situ Neutralization and Coupling

  • Add 0.8 mmol (8 equivalents) of DIEA to the pre-activation vial. Stir for 30 seconds.

  • Immediately transfer this activated solution to the un-neutralized, TFA-salt peptide resin[3].

  • Agitate vigorously for 45–60 minutes at room temperature. The simultaneous presence of base and activated amino acid ensures the free amine is acylated before it can aggregate[4].

  • Drain and wash with DMF (4 x 5 mL) and DCM (2 x 5 mL).

Step 4: Self-Validation (The Kaiser Test & Micro-Cleavage) A robust protocol must validate its own success before proceeding to the next cycle.

  • Qualitative Validation: Perform a Kaiser (ninhydrin) test on a few resin beads[2]. A colorless/yellow bead indicates >99% coupling. A blue bead indicates unreacted amines due to steric failure.

  • Causality-Driven Remediation: If blue, do not simply repeat the coupling. The failure is likely structural. Perform a second coupling using DIC/Oxyma in a chaotropic solvent mixture (DMF/DMSO 8:2) at 40°C.

  • Quantitative Validation: Perform a micro-cleavage on 5 mg of resin using TFMSA (Trifluoromethanesulfonic acid)/TFA/Thioanisole (1:8:1) for 1 hour. Precipitate with cold ether and analyze via LC-MS to confirm the exact mass addition of the nonanoic acid residue.

Step 5: Final Cleavage Because Boc-SPPS utilizes benzyl-based side-chain protection, strong acid is required for final cleavage[5].

  • Transfer the dried peptide-resin to a specialized Teflon-lined HF cleavage apparatus[2].

  • Add scavengers: anisole or p-cresol (10% v/v) to protect against alkylation by carbocations[2].

  • Condense anhydrous Hydrogen Fluoride (HF) into the vessel at -5 to 0°C, then allow the reaction to proceed for 1 hour[2].

  • Evaporate HF under a stream of nitrogen. Precipitate the crude highly hydrophobic peptide using cold diethyl ether, isolate by centrifugation, and dry under vacuum[2]. (Note: For laboratories lacking an HF apparatus, TFMSA cleavage is a viable alternative).

References

  • NIH PubMed Central. "Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics." PMC. Available at:[Link]

  • AAPPTec. "Overview of Solid Phase Peptide Synthesis (SPPS): Boc Deprotection Mechanism." AAPPTec. Available at:[Link]

Sources

Application

Application Notes and Protocols: Determining the Solubility of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid in Dimethylformamide (DMF)

Abstract This technical guide provides a comprehensive overview of the solubility of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid, a Boc-protected amino acid, in the polar aprotic solvent N,N-Dimethylformamide (DMF)....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid, a Boc-protected amino acid, in the polar aprotic solvent N,N-Dimethylformamide (DMF). As a crucial parameter in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS), understanding the solubility of this compound in DMF is paramount for researchers, scientists, and drug development professionals. This document outlines the theoretical basis for its expected high solubility, provides a detailed protocol for its empirical determination, and discusses the critical factors influencing the dissolution process.

Introduction: The Significance of Boc-Protected Amino Acids and DMF in Synthesis

(R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid is a non-standard amino acid derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. The Boc protecting group is a cornerstone of modern peptide synthesis and other organic transformations due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[] The long alkyl side chain of the nonanoic acid moiety imparts significant lipophilicity to the molecule.

N,N-Dimethylformamide (DMF) is a highly polar, aprotic solvent renowned for its exceptional solvating properties for a wide array of organic molecules, including protected amino acids and coupling reagents.[2][3] Its high dielectric constant and dipolar nature enable it to effectively dissolve both polar and nonpolar compounds, making it an indispensable solvent in solid-phase peptide synthesis (SPPS).[3] In SPPS, DMF serves multiple critical functions: it swells the resin support, dissolves the reactants to facilitate efficient coupling, and allows for effective washing of the solid support.[2][3] Given the central role of both the Boc-protected amino acid and DMF in synthetic workflows, a thorough understanding of their interaction, specifically solubility, is essential for process optimization and success.

Expected Solubility Profile of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid in DMF

While specific quantitative solubility data for (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid in DMF is not extensively documented in publicly available literature, a high degree of solubility is anticipated based on the well-established principle of "like dissolves like" and the known behavior of similar compounds.[4] The introduction of the bulky, nonpolar Boc group generally increases the lipophilicity of the parent amino acid, enhancing its solubility in organic solvents.[5]

The structure of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid possesses both a nonpolar alkyl chain and the polar carbamate and carboxylic acid functionalities. DMF, as a polar aprotic solvent, is adept at solvating such molecules. The polar regions of DMF can interact with the polar groups of the Boc-amino acid, while its organic nature accommodates the nonpolar side chain.

Table 1: Expected Solubility of Related Boc-Protected Amino Acids in DMF

Compound NameStructureExpected Solubility in DMFRationale
Boc-Phenylalanine-OHBoc-NH-CH(CH₂Ph)-COOHSoluble[6]The Boc group and the phenyl ring contribute to good solubility in organic solvents.
Boc-Glycine-OHBoc-NH-CH₂-COOHGenerally Soluble[5]The small side chain and the presence of the Boc group favor solubility in a range of organic solvents.
(R)-2-((tert-Butoxycarbonyl)amino)nonanoic acidBoc-NH-CH(C₇H₁₅)-COOHExpected to be highly solubleThe combination of the polar Boc and carboxylic acid groups with the long, nonpolar alkyl chain should be well-solvated by the polar aprotic nature of DMF.

Factors Influencing Solubility

The dissolution of a solid in a liquid is a dynamic equilibrium process influenced by several factors. Understanding these can aid in troubleshooting and optimizing experimental conditions.

Caption: Factors influencing the solubility of Boc-protected amino acids in DMF.

Experimental Protocol for Determining the Solubility of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid in DMF

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[4] This method is designed to be self-validating through the establishment of equilibrium and accurate quantification.

4.1. Materials and Equipment

  • (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid (solid)

  • Anhydrous N,N-Dimethylformamide (DMF), HPLC grade or higher

  • Scintillation vials or other suitable sealed glass containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance (readable to at least 0.1 mg)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Centrifuge (optional)

4.2. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid to a known volume of DMF B Agitate at constant temperature for 24-72 hours A->B C Centrifuge and/or filter the saturated solution B->C D Dilute the filtrate C->D E Analyze by HPLC against a calibration curve D->E F Calculate Solubility (mg/mL or mol/L) E->F

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

4.3. Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • To a series of sealed glass vials, add a known volume of anhydrous DMF (e.g., 2.0 mL).

    • Add an excess amount of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid to each vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate with controlled temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium (typically 24-72 hours).[4] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the solute in the solution has reached a plateau, confirming equilibrium.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a moderate speed or carefully draw the supernatant using a syringe.[4]

    • Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any fine particulate matter that could interfere with the analysis.

  • Quantification by HPLC:

    • Calibration Curve: Prepare a series of standard solutions of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid in DMF of known concentrations. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with DMF to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample onto the HPLC system and record the peak area corresponding to the analyte.

  • Data Analysis and Reporting:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • The resulting concentration is the solubility of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid in DMF at the specified temperature. Report the solubility in units such as mg/mL or mol/L.

Troubleshooting and Considerations

  • Incomplete Dissolution: If the compound does not appear to dissolve readily, gentle heating or sonication can be used to facilitate the process, but the final equilibrium should be established at the target temperature.

  • Solvent Purity: The presence of water or other impurities in the DMF can affect its solvating properties. Always use high-purity, anhydrous solvent.

  • Compound Purity: Impurities in the (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid can impact its measured solubility.

  • Peptide Aggregation: For larger, protected peptides, aggregation can be a factor that limits solubility. While less of a concern for a single amino acid derivative, it is a point to consider in complex systems.[6]

Conclusion

(R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid is expected to exhibit high solubility in DMF, a characteristic that is advantageous for its use in various synthetic applications, most notably peptide synthesis. The provided protocol offers a robust and reliable method for the quantitative determination of its solubility. A thorough understanding and control of the factors influencing solubility will enable researchers and drug development professionals to optimize their reaction conditions, leading to improved yields and purity in their synthetic endeavors.

References

  • Benchchem. Application of N,N-Dimethylformamide (DMF)
  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. PMC.
  • Benchchem. General Experimental Protocol for Determining Solubility.
  • ResearchGate. How to determine the solubility of a substance in an organic solvent ?.
  • Solvents for Solid Phase Peptide Synthesis.
  • Wikipedia. Dimethylformamide.
  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMIN
  • Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Solubility of Organic Compounds.
  • Benchchem. Technical Support Center: Boc-Phe-Phe-OH Solubility.
  • Sigma-Aldrich.
  • PubMed. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution.
  • BOC-Amino Acids.

Sources

Method

Application Note: Strategic Use of Boc-D-2-Aminononanoic Acid in Peptide Stapling

This guide addresses the specialized application of Boc-D-2-aminononanoic acid in peptide stapling campaigns. Editorial Note on Reagent Identity: The user specified Boc-D-2-aminononanoic acid (a saturated, 9-carbon aliph...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specialized application of Boc-D-2-aminononanoic acid in peptide stapling campaigns.

Editorial Note on Reagent Identity: The user specified Boc-D-2-aminononanoic acid (a saturated, 9-carbon aliphatic amino acid). In the context of peptide stapling, this molecule is predominantly used as a structural control or lipophilic enhancer , not the reactive stapling precursor itself (which requires an alkene, such as Boc-D-2-amino-8-nonenoic acid). This guide focuses on the scientifically critical role of using this saturated analog to validate stapling efficacy by deconvoluting conformational constraint from hydrophobicity .

Executive Summary

Boc-D-2-aminononanoic acid is a non-natural, lipophilic amino acid. In high-stakes peptide stapling (e.g., Ring-Closing Metathesis or RCM), success is often claimed based on improved cellular permeability or target affinity. However, these gains can arise from two distinct factors:

  • The Staple (Geometry): The covalent brace forcing an

    
    -helical conformation.[1][2]
    
  • The Grease (Hydrophobicity): The non-specific lipophilicity added by the hydrocarbon chain.

Boc-D-2-aminononanoic acid serves as the "Open-Chain Control." By replacing the reactive olefinic residues with this saturated analog, researchers can synthesize a peptide that mimics the hydrophobicity and steric bulk of the stapled parent without the covalent constraint. If the "Open-Chain" variant lacks activity, the efficacy of the "Stapled" peptide is validated as structurally driven.

Technical Profile & Mechanism

  • Chemical Name: (R)-2-((tert-butoxycarbonyl)amino)nonanoic acid

  • Role: Negative Control / Lipophilic Spacer

  • Stereochemistry: D-isomer . This is critical. In

    
     stapling strategies, the N-terminal stapling residue often requires inverted stereochemistry (D-configuration) to match the helix geometry. Using Boc-D-2-aminononanoic acid  ensures the control peptide matches the stereochemical profile of the stapling precursor (e.g., D-configured alkenyl amino acids).
    
The "Staple vs. Grease" Conundrum

Stapled peptides often gain cell permeability simply because they are more hydrophobic. To prove that the helical stabilization is the cause of bioactivity, you must compare the Stapled Peptide against a Hydrophobic Control that cannot cyclize.

  • Alanine Scan: Too hydrophilic; fails to mimic the staple's bulk.

  • Boc-D-2-aminononanoic acid: Perfect mimic. It possesses a 7-carbon hydrophobic side chain, closely approximating the bulk of an unreacted octenyl/nonenyl side chain, but is chemically inert to Grubbs catalysts.

Experimental Design: The Control Strategy

Diagram: Deconvoluting Staple Efficacy

The following workflow illustrates where Boc-D-2-aminononanoic acid fits into the validation pipeline.

StaplingValidation cluster_synthesis Parallel Synthesis (Boc-SPPS) Target Target: Undruggable PPI (e.g., p53-MDM2) Design Design Stapled Peptide (Olefinic Residues) Target->Design Stapled A: Stapled Peptide (RCM Cyclized) Design->Stapled Incorporate Alkenes Control B: Open-Chain Control (Boc-D-2-aminononanoic acid) Design->Control Incorporate Saturated Analog Assay Comparative Assay (CD & Binding) Stapled->Assay Control->Assay Outcome Decision Gate Assay->Outcome Valid Staple Valid Staple Outcome->Valid Staple A >> B (Activity driven by Geometry) False Positive False Positive Outcome->False Positive A ≈ B (Activity driven by Hydrophobicity)

Caption: Workflow for validating peptide stapling using Boc-D-2-aminononanoic acid as a hydrophobic negative control.

Detailed Protocols

Protocol A: Boc-SPPS Incorporation

Since the reagent is Boc-protected, this protocol assumes a Boc-SPPS workflow (TFA deprotection / HF cleavage). This is less common than Fmoc but preferred for difficult sequences or when using specific thioester/depsipeptide linkages.

Reagents Required:

  • Boc-D-2-aminononanoic acid

  • Coupling Agents: HCTU or HATU

  • Base: DIEA (Diisopropylethylamine)

  • Resin: MBHA (for amides) or PAM (for acids)

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

  • Resin Preparation: Swell MBHA resin in DCM (20 min) then DMF (20 min).

  • Deprotection (Boc Removal): Treat resin with 50% TFA in DCM (2 x 1 min, 1 x 20 min). Wash thoroughly with DCM (5x) and 5% DIEA/DMF (2x) to neutralize.

  • Activation:

    • Dissolve Boc-D-2-aminononanoic acid (3.0 eq relative to resin loading) in minimum DMF.

    • Add HCTU (2.9 eq).

    • Add DIEA (6.0 eq).

    • Note: Pre-activation for 2 minutes is recommended due to the steric bulk of the nonanoic side chain.

  • Coupling: Add the activated solution to the resin. Shake at room temperature for 2 hours .

    • QC: Perform a Kaiser test (ninhydrin). If blue (positive), re-couple using HATU/HOAt for 3 hours. The bulky side chain can slow kinetics.

  • Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Continue Synthesis: Proceed with the next amino acid cycle.

Protocol B: HF Cleavage & Isolation

Boc-D-2-aminononanoic acid is stable to HF (Hydrogen Fluoride) cleavage conditions.

  • Setup: Place dried resin in a Teflon reaction vessel.

  • Scavengers: Add p-Cresol (10% v/v) to scavenge carbocations. Avoid thioanisole if sensitive side chains are absent, as the nonanoic chain is robust.

  • Cleavage: Condense anhydrous HF into the vessel at -78°C. Warm to 0°C and stir for 60 minutes.

  • Extraction: Evaporate HF. Wash the resin with cold diethyl ether (to remove scavengers). Extract the peptide with 50% Acetonitrile/Water (0.1% TFA).

  • Lyophilization: Freeze-dry to obtain the crude "Open-Chain" control peptide.

Protocol C: Validation Assay (Stapled vs. Control)

To confirm the stapling mechanism, compare the Stapled Peptide (containing the alkene bridge) against the Control Peptide (containing Boc-D-2-aminononanoic acid at the same positions).

MetricStapled Peptide (Expected)Control (D-2-aminononanoic)Interpretation
Helicity (CD) High (

minima)
Low / Random CoilProves the staple induces structure.[3][4]
Protease Stability High (

min)
Low (

min)
Proves steric shield of the bridge.
Binding (

)
High Affinity (nM)Low Affinity (

M)
SUCCESS: Geometry drives binding.
Binding (

)
High Affinity (nM)High Affinity (nM)FAILURE: Interaction is non-specific (hydrophobic stickiness).

Troubleshooting & Reagent Clarification

"Did you mean the Alkene?"

If your intent was to perform the actual stapling reaction (Ring-Closing Metathesis), you likely require the olefinic analog. The saturated nonanoic acid cannot undergo metathesis.

  • Correct Reagent for RCM: Boc-D-2-amino-8-nonenoic acid (often abbreviated as

    
     or similar).
    
  • If you have the Saturated Reagent: Do not attempt RCM. Use it exclusively as the control described above.

Solubility Issues

The 9-carbon side chain makes the peptide significantly hydrophobic.

  • Synthesis: Use "Magic Mixture" (DCM/DMF/NMP) if coupling is sluggish.

  • Purification: The "Open-Chain" control will likely elute later than the Stapled peptide on Reverse-Phase HPLC because the flexible alkyl chains interact more strongly with the C18 column than the constrained (stapled) loop.

References

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in Enzymology. Link

    • Context: Establishes the foundational logic of differentiating structural constraint
  • Bird, G. H., et al. (2008). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. PNAS. Link

    • Context: Discusses the use of D-configured amino acids in stapling design ( systems).
  • Cromm, P. M., et al. (2015). Orthogonal Ring-Closing Metathesis for the Synthesis of Bicyclic Peptides. Nature Communications. Link

    • Context: Illustrates complex stapling workflows where rigorous negative controls (satur
  • ChemicalBook. 9-(Boc-amino)nonanoic Acid Structure and Properties. Link

    • Context: Verification of the saturated chemical structure (CAS 173435-78-4) vs. olefinic requirements.

Sources

Application

Synthesis of Novel Lipopeptides Utilizing Boc-D-2-aminononanoic Acid: An In-depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of lipopeptides incorporating the novel fatty acid-amino acid buildin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of lipopeptides incorporating the novel fatty acid-amino acid building block, Boc-D-2-aminononanoic acid. This document emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability in the laboratory setting.

Introduction: The Significance of Lipopeptides and the Role of D-2-Aminononanoic Acid

Lipopeptides, amphiphilic molecules composed of a lipid tail covalently linked to a peptide chain, are at the forefront of therapeutic research due to their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The lipid moiety enhances membrane interaction, a critical feature for their mechanism of action.[][4] The incorporation of non-proteinogenic amino acids, such as D-amino acids, offers a strategic advantage by increasing the peptide's resistance to enzymatic degradation, thereby enhancing its bioavailability and therapeutic potential.[4][5][6]

This guide focuses on the use of Boc-D-2-aminononanoic acid, a chiral building block that introduces both a C9 lipid chain and a D-configured alpha-amino acid into the peptide sequence. The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a classic and robust strategy in solid-phase peptide synthesis (SPPS), particularly for complex or lengthy sequences.[7][8]

Properties and Handling of Boc-D-2-aminononanoic Acid

Boc-D-2-aminononanoic acid is a non-standard amino acid derivative. Its nonanoic acid side chain imparts significant hydrophobicity.

Table 1: Physicochemical Properties of Boc-D-2-aminononanoic Acid (Representative Data)

PropertyValue
Molecular FormulaC₁₄H₂₇NO₄
Molecular Weight273.37 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents (DMF, DCM, MeOH)
StorageStore at 2-8°C, desiccated

Expert Insight: The steric hindrance presented by the Boc group and the alkyl side chain necessitates the use of potent coupling reagents to ensure efficient amide bond formation.[9][10] Standard carbodiimide reagents like DCC or DIC alone may lead to incomplete coupling.

Synthesis of a Model Lipopeptide: A Step-by-Step Protocol using Boc-SPPS

This section details the solid-phase synthesis of a model lipopeptide, Ac-D-Ala-Gly-D-2-Aminononanoyl-Leu-OH, utilizing Boc-D-2-aminononanoic acid. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is employed, where the temporary Nα-Boc group is removed with a moderate acid, and more stable side-chain protecting groups (if any) are cleaved with a strong acid at the end of the synthesis.[7][11]

Materials and Reagents
  • Resin: Merrifield resin (chloromethylated polystyrene) or PAM resin. The choice of resin influences the final cleavage conditions.[12]

  • Boc-Amino Acids: Boc-L-Leu-OH, Boc-D-2-aminononanoic acid, Boc-Gly-OH, Boc-D-Ala-OH.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[13]

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.[14]

  • Neutralization Reagent: 10% DIEA in DCM.

  • Capping Reagent (Optional): Acetic anhydride/DIEA in DMF.

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with anisole as a scavenger, or Trifluoromethanesulfonic acid (TFMSA).[15]

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.[16][17]

  • Characterization: Mass spectrometer (e.g., MALDI-TOF or ESI-MS).[18][19]

Experimental Workflow

The synthesis follows a cyclical process of deprotection, neutralization, and coupling.

SPPS_Workflow cluster_cycle Boc-SPPS Cycle Deprotection Boc Deprotection (50% TFA in DCM) Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization 1. Coupling Amino Acid Coupling (Boc-AA, HBTU/HATU, DIEA in DMF) Neutralization->Coupling 2. Washing Washing (DMF, DCM) Coupling->Washing 3. Washing->Deprotection Repeat for each amino acid End Final Cleavage & Purification Washing->End After final coupling Start Resin Preparation (Swelling in DCM) Start->Deprotection

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Detailed Protocol

1. Resin Preparation and First Amino Acid Attachment:

  • Swell the Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.

  • Prepare the cesium salt of Boc-L-Leu-OH and couple it to the resin in DMF at 50°C overnight. This method minimizes racemization.[12]

  • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

2. Boc Deprotection:

  • Swell the resin in DCM.

  • Treat the resin with 50% TFA in DCM for 30 minutes.[14]

  • Drain the deprotection solution and wash the resin with DCM (3x) and IPA (2x).[12]

3. Neutralization:

  • Treat the resin with 10% DIEA in DCM for 5 minutes (2x).

  • Wash the resin with DCM (3x).

4. Coupling of the Next Amino Acid (Boc-D-2-aminononanoic acid):

  • In a separate vial, dissolve Boc-D-2-aminononanoic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq., if using HBTU) in DMF.

  • Add DIEA (6 eq.) to the amino acid solution and pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the resin and shake for 2-4 hours.

  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

Expert Insight: For the sterically hindered Boc-D-2-aminononanoic acid, using HATU as the coupling reagent can be advantageous due to its higher reactivity.[9] If the Kaiser test remains positive after 4 hours, a second coupling may be necessary.

5. Subsequent Cycles:

  • Repeat steps 2-4 for the remaining amino acids (Boc-Gly-OH and Boc-D-Ala-OH) in the sequence.

6. N-terminal Acetylation:

  • After the final deprotection of Boc-D-Ala, wash the resin with DCM.

  • Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

  • Wash the resin with DMF and DCM, then dry under vacuum.

7. Cleavage and Deprotection:

  • Caution: This step involves highly corrosive and toxic reagents and must be performed in a specialized apparatus within a fume hood.

  • Place the dried peptide-resin in the HF cleavage apparatus.

  • Add anisole as a scavenger (1 mL per gram of resin).[20]

  • Carefully distill anhydrous HF into the reaction vessel at -78°C.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

Table 2: Common Cleavage Cocktails for Boc-SPPS

CocktailComposition (v/v)Application NotesReference
Standard HFHF:anisole (9:1)For peptides without sensitive residues.[20]
Reagent KTFA:water:phenol:thioanisole:EDT (82.5:5:5:5:2.5)A robust cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[8][21]
TFMSATFMSA:TFA:thioanisole (1:10:1)An alternative to HF, but may not cleave all protecting groups as effectively.[15]

8. Peptide Precipitation and Purification:

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetonitrile with 0.1% TFA).

  • Purify the lipopeptide by RP-HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).[16][22]

  • Collect the fractions containing the pure product and lyophilize to obtain a white powder.

Solution-Phase Synthesis Approach

For smaller-scale synthesis or for specific modifications, a solution-phase approach can be employed.[23] This involves coupling the lipidated amino acid to a pre-synthesized peptide fragment.

Solution_Phase_Workflow Peptide_Fragment Synthesize Peptide Fragment (e.g., H-Gly-Leu-OH) Coupling Couple Lipidated AA to Peptide Fragment in solution (DMF) Peptide_Fragment->Coupling Lipidated_AA Activate Boc-D-2-aminononanoic acid (e.g., with HBTU/DIEA) Lipidated_AA->Coupling Deprotection Boc Deprotection (TFA in DCM) Coupling->Deprotection Purification Purification (e.g., Column Chromatography or RP-HPLC) Deprotection->Purification

Caption: A simplified workflow for solution-phase lipopeptide synthesis.

Characterization of the Final Lipopeptide

The purity and identity of the synthesized lipopeptide must be confirmed using analytical techniques.

  • Analytical RP-HPLC: To assess the purity of the final product. A single sharp peak is indicative of high purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the lipopeptide. Both MALDI-TOF and ESI-MS are suitable techniques.[18][24][25] The observed mass should correspond to the calculated mass of the target lipopeptide.

Table 3: Expected Mass of the Model Lipopeptide

CompoundSequenceCalculated Monoisotopic Mass (M+H)⁺
Model LipopeptideAc-D-Ala-Gly-D-2-Aminononanoyl-Leu-OH499.35 g/mol

Conclusion

The synthesis of lipopeptides using Boc-D-2-aminononanoic acid provides a powerful route to novel therapeutic candidates with enhanced stability and membrane-interactive properties. The protocols outlined in this guide, based on the robust Boc-SPPS methodology, offer a reliable framework for the successful synthesis and purification of these complex molecules. The choice of potent coupling reagents is paramount to overcoming the steric hindrance of the lipidated amino acid. Careful execution of the cleavage and purification steps is essential for obtaining a final product of high purity.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • Liao, C., et al. (2011). Rapid isolation and characterization of bacterial lipopeptides using liquid chromatography and mass spectrometry analysis.
  • Vater, J., et al. (2002). Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry of Lipopeptide Biosurfactants in Whole Cells and Culture Filtrates of Bacillus subtilis C-1 Isolated from Petroleum Sludge. Applied and Environmental Microbiology, 68(12), 6210-6219.
  • Zhao, X., et al. (2017). Characterization of Lipopeptide Biosurfactants Produced by Bacillus licheniformis MB01 from Marine Sediments. Frontiers in Microbiology, 8, 889.
  • Corso, G., et al. (2016). Characterization of Lipopeptides Produced by Bacillus licheniformis using Liquid Chromatography with Accurate Tandem Mass Spectrometry.
  • Yuan, J., et al. (2012). Identification of lipopeptide isoforms by MALDI-TOF-MS/MS based on the simultaneous purification of iturin, fengycin, and surfactin by RP-HPLC. Journal of the American Society for Mass Spectrometry, 23(1), 115-125.
  • Yim, V., et al. (2020). Synthesis of Lipopeptides by CLipPA Chemistry. Methods in Molecular Biology, 2105, 133-144.
  • Purification of lipopeptides by reversed-phase HPLC on a Thermo... (n.d.).
  • Yim, V., et al. (2020). Synthesis of Lipopeptides by CLipPA Chemistry.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Ferraz, R., et al. (2021). D-Amino Acid-Containing Lipopeptides Derived from the Lead Peptide BP100 with Activity against Plant Pathogens. International Journal of Molecular Sciences, 22(12), 6631.
  • Papo, N., & Shai, Y. (2005). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. Peptide Science, 80(2-3), 234-244.
  • Otvos, L., & Wade, J. D. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 1146, 17-26.
  • Cleavage Cocktails; Reagent B. (n.d.). Peptides. Retrieved from [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Ferraz, R., et al. (2021). D-Amino Acid-Containing Lipopeptides Derived from the Lead Peptide BP100 with Activity against Plant Pathogens.
  • Mandal, D., et al. (2017). Design and Solution Phase Synthesis of Membrane Targeting Lipopeptides with Selective Antibacterial Activity. ChemistrySelect, 2(27), 8439-8444.
  • D-Amino acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Torres, M. D. T., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(5), 4587.
  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Duisburg-Essen University Chemistry Journal.
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Phenomenex. Retrieved from [Link]

  • Mitchell, M. A., et al. (2022). Ribosomally derived lipopeptides containing distinct fatty acyl moieties. Proceedings of the National Academy of Sciences, 119(4), e2115492119.
  • Hansford, K. A., et al. (2020). Solid-phase synthesis of octapeptin lipopeptides. In Peptide Synthesis: Methods and Protocols (pp. 199-213). Humana, New York, NY.
  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. (2016). LCGC North America, 34(8), 554-563.
  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Harvard Apparatus. Retrieved from [Link]

Sources

Method

Increasing peptide membrane permeability with Boc-D-Non-OH

Application Note: Engineering Peptide Membrane Permeability with Boc-D-Non-OH Part 1: Executive Summary & Mechanistic Insight The Challenge: Therapeutic peptides often suffer from the "permeability-stability" paradox. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Peptide Membrane Permeability with Boc-D-Non-OH

Part 1: Executive Summary & Mechanistic Insight

The Challenge: Therapeutic peptides often suffer from the "permeability-stability" paradox. While highly potent and specific, their polarity and susceptibility to proteolysis prevent them from crossing the cell membrane (lipid bilayer) to reach intracellular targets.

The Solution: Boc-D-Non-OH (Boc-D-2-Aminononanoic Acid) Boc-D-Non-OH is a non-canonical, highly hydrophobic amino acid derivative. It serves as a dual-function tool in peptide engineering:

  • Hyper-Hydrophobicity: The 9-carbon aliphatic side chain (Nonanoic acid derivative) significantly increases the peptide's lipophilicity (

    
    ), acting as a "lipid anchor" that facilitates insertion into the hydrophobic core of the cell membrane.
    
  • Proteolytic Resistance: The D-configuration renders the peptide bond invisible to endogenous L-specific proteases, extending the in vivo half-life (

    
    ).
    

Mechanism of Action: The "Snorkel" Effect Unlike standard hydrophobic residues (Leucine, Phenylalanine), the long, flexible alkyl tail of the Non residue allows it to deeply penetrate the lipid bilayer while the peptide backbone remains at the interface. This reduces the desolvation energy penalty—the primary energetic barrier to peptide membrane crossing.

Part 2: Experimental Workflow & Decision Matrix

Strategic Design: Where to Substitute?

Random substitution of D-Non can disrupt secondary structures (e.g.,


-helices). Use the following logic to select substitution sites.

DesignLogic Start Select Candidate Peptide Analyze Analyze Secondary Structure (Helical Wheel) Start->Analyze Decision Is the Peptide Amphipathic? Analyze->Decision PathA Yes: Amphipathic Helix Decision->PathA Helix PathB No: Unstructured/Linear Decision->PathB Random Coil ActionA Substitute Hydrophobic Face Residues (Leu, Phe, Val) with D-Non PathA->ActionA Validation In Silico Validation (Maintain Hydrophobic Moment) ActionA->Validation ActionB Cap N- or C-Terminus with D-Non PathB->ActionB ActionB->Validation

Figure 1: Decision matrix for incorporating D-Non residues without disrupting bioactivity.

Part 3: Detailed Protocols

Chemical Synthesis (Solid Phase Peptide Synthesis)

Reagent Profile:

  • Compound: Boc-D-2-Aminononanoic Acid (Boc-D-Non-OH)

  • MW: ~273.37 g/mol

  • Solubility: Soluble in DMF, DCM, NMP.

Critical Note on Chemistry: This protocol describes Boc-SPPS . If your lab utilizes Fmoc-SPPS , you must either acquire Fmoc-D-Non-OH or perform a solution-phase exchange of the Boc group for Fmoc before synthesis. Using Boc-protected amino acids in Fmoc synthesis will result in failure during the TFA cleavage step.

Protocol Steps (Boc-Chemistry):

  • Resin Selection: Use MBHA resin (for C-terminal amides) or PAM resin (for C-terminal acids). Swell resin in DCM for 30 min.

  • Deprotection (Boc Removal):

    • Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 30 min).

    • Note: The D-Non side chain is stable to TFA.

    • Wash: DCM (3x), MeOH (2x), DCM (3x).

    • Neutralize: 10% DIEA in DCM (2 x 5 min).

  • Coupling Boc-D-Non-OH:

    • Stoichiometry: Use 3-4 equivalents of Boc-D-Non-OH relative to resin loading.

    • Activator: HBTU/HOBt (or DIC/Oxyma for lower racemization risk, though D-isomer racemization converts to L, which is less critical here but still unwanted).

    • Solvent: DMF (N,N-dimethylformamide).

    • Time: Increase coupling time to 2 hours due to the steric bulk of the aliphatic chain.

    • Monitoring: Perform Kaiser test. If blue (incomplete), recouple using HATU.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Final Cleavage:

    • Reagent: Anhydrous Hydrogen Fluoride (HF) with p-cresol scavenger (90:10) for 1 hour at 0°C.

    • Safety Alert: HF is extremely toxic. Use specialized HF apparatus.

  • Purification: RP-HPLC using a C18 column.

    • Gradient: The D-Non peptide will elute significantly later (higher % Acetonitrile) than the parent peptide due to high hydrophobicity. Adjust gradient to 50-100% B.

Validation: PAMPA (Parallel Artificial Membrane Permeability Assay)

This assay quantifies the effective permeability (


) of your engineered peptide.

Materials:

  • Donor Plate (96-well filter plate, 0.45 µm PVDF).

  • Acceptor Plate (96-well PTFE).

  • Lipid Solution: 1% Lecithin in Dodecane.

  • Buffer: PBS pH 7.4.

Procedure:

  • Membrane Preparation: Carefully pipette 5 µL of Lipid Solution onto the filter of the Donor Plate. Ensure uniform coverage.

  • Donor Solution: Dissolve peptide in PBS (pH 7.4) at 100 µM. Add 150 µL to Donor wells.

  • Acceptor Solution: Add 300 µL of blank PBS to Acceptor wells.

  • Sandwich & Incubate: Place Donor plate on top of Acceptor plate. Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Measure peptide concentration in both Donor and Acceptor wells using UV-Vis spectroscopy (280 nm if Trp/Tyr present) or LC-MS (recommended for accuracy).

Calculation:



Where:

  • 
     = Concentration in acceptor at time 
    
    
    
    .
  • 
     = Theoretical equilibrium concentration.
    
  • 
     = Filter area (
    
    
    
    ).
  • 
     = Volume of donor/acceptor.
    
  • 
     = Incubation time (seconds).
    

Part 4: Data Interpretation & Troubleshooting

Expected Results:

Peptide VariantRetention Time (HPLC)PAMPA

(

cm/s)
Proteolytic Stability (

in Serum)
Parent (L-Leu) 12.5 min0.5 (Low)~30 min
Analog (D-Non) 18.2 min 4.8 (High) > 24 hours

Table 1: Comparative metrics showing the impact of D-Non substitution.

Troubleshooting Guide:

  • Issue: Peptide precipitates in Donor well.

    • Cause: D-Non is too hydrophobic.

    • Fix: Add 5-10% DMSO to the assay buffer (ensure compatibility with lipid layer) or reduce the number of D-Non substitutions.

  • Issue: Low yield during synthesis.

    • Cause: Steric hindrance during coupling.

    • Fix: Use double coupling or switch to HATU/HOAt. Increase temperature to 50°C (microwave assisted).

References

  • Verdine, G. L., & Walensky, L. D. (2007). The challenge of drugging undruggable targets in cancer: Lessons learned from HF 10125. Clinical Cancer Research. Link

  • Dougherty, P. G., et al. (2019). Cell-penetrating peptides: History, brief overview, and implications in chemical biology. Journal of Biological Chemistry. Link

  • Wang, C. K., et al. (2014). Rational design of highly active and selective antimicrobial peptides. Journal of Medicinal Chemistry. Link

  • Boc-D-Non-OH Structure & Properties. PubChem Compound Summary. Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. Link

Application

Preparation of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid active esters

Application Note: Preparation of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid Active Esters Abstract & Scope This technical guide details the protocol for converting (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid (al...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid Active Esters

Abstract & Scope

This technical guide details the protocol for converting (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid (also known as Boc-D-2-aminononanoic acid or Boc-D-α-aminopelargonic acid) into its stable, reactive ester forms: the N-hydroxysuccinimide (NHS) ester and the Pentafluorophenyl (Pfp) ester.

These lipophilic, unnatural amino acid derivatives are critical building blocks in the synthesis of peptide therapeutics requiring enhanced membrane permeability and extended half-lives. Unlike standard in-situ activation methods, isolating these active esters allows for precise stoichiometry control in bioconjugation and convergent peptide synthesis, minimizing side reactions such as racemization during coupling.

Chemical Background & Strategic Rationale

The Target Molecule
  • Compound: (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid

  • Structure: A 9-carbon linear chain with an

    
    -amino group protected by Boc.[1][2]
    
  • Properties: Significant lipophilicity due to the heptyl side chain. This solubility profile dictates the choice of solvent (DCM/THF preferred over DMF) to ensure facile workup.

Why Isolate Active Esters?

While in situ activation (e.g., HATU/DIEA) is common, isolating the active ester is superior for:

  • Chirality Preservation: The (R)-enantiomer (D-configuration) is susceptible to racemization if activated in the presence of tertiary bases for prolonged periods. Isolated esters react under milder conditions.

  • Regioselectivity: Allows coupling to specific amine sites on complex scaffolds without exposing the target to coupling reagents.

  • Stability: Boc-amino acid active esters are generally crystalline and stable at -20°C, unlike their Fmoc counterparts which can be prone to slow degradation via dibenzofulvene elimination if base is present.

Reaction Mechanism

The synthesis utilizes carbodiimide-mediated coupling (DCC) to form an O-acylisourea intermediate, which is immediately intercepted by the hydroxylamine (HOSu or HOPfp).

  • Critical Control Point: The reaction must be initiated at 0°C to suppress the rearrangement of the O-acylisourea into the unreactive N-acylurea byproduct.

Visual Workflow & Logic

G cluster_0 Starting Materials cluster_1 Reaction Phase (0°C -> RT) cluster_2 Purification SM1 Boc-D-2-Aminononanoic Acid (Lipophilic Precursor) Inter O-Acylisourea Intermediate SM1->Inter + DCC, 0°C SM2 Activation Agent (HOSu or HOPfp) SM2->Inter SM3 Coupling Agent (DCC) DCU DCU Precipitate (Byproduct) Inter->DCU Elimination Product Pure Active Ester (Crystalline Solid) Inter->Product Nucleophilic Attack Filter Filtration (Remove DCU) DCU->Filter Removed Wash Aq. Workup (Remove unreacted HOSu/DCC) Filter->Wash Cryst Recrystallization (Hexane/EtOAc) Wash->Cryst Cryst->Product Product->Filter

Figure 1: Strategic workflow for the conversion of Boc-D-2-aminononanoic acid to active esters, highlighting the critical filtration of urea byproducts.

Experimental Protocols

Materials & Equipment
  • Starting Material: (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid (≥98% ee).

  • Reagents: N-Hydroxysuccinimide (NHS) or Pentafluorophenol (Pfp-OH); N,N'-Dicyclohexylcarbodiimide (DCC).

  • Solvents: Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[3] Note: DCM is preferred for the NHS ester due to the high solubility of the lipid side chain.

  • Safety: DCC is a potent allergen and sensitizer. Handle in a fume hood. Pentafluorophenol is corrosive.

Protocol A: Preparation of the NHS Ester

Objective: Isolate Boc-D-2-aminononanoic acid N-hydroxysuccinimide ester.

  • Dissolution:

    • In a round-bottom flask equipped with a magnetic stir bar and drying tube (CaCl2), dissolve 10.0 mmol of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid in 30 mL of anhydrous DCM .

    • Add 10.5 mmol (1.05 eq) of N-Hydroxysuccinimide (HOSu). Stir until dissolved.

  • Activation (The Critical Step):

    • Cool the solution to 0°C using an ice/water bath.

    • Add 10.5 mmol (1.05 eq) of DCC in one portion.

    • Observation: A white precipitate of dicyclohexylurea (DCU) will begin to form within 10–20 minutes.

  • Reaction:

    • Stir at 0°C for 1 hour.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for an additional 3–12 hours.

    • QC Check: Spot on TLC (Solvent: 50% EtOAc/Hexane). The starting acid (lower Rf, streaks) should disappear, replaced by the ester (higher Rf, UV active).

  • Workup:

    • Cool the mixture to -20°C for 2 hours (optional but recommended to maximize DCU precipitation).

    • Filter the mixture through a sintered glass funnel or Celite pad to remove the DCU byproduct. Wash the cake with cold DCM.

    • Concentrate the filtrate in vacuo to a thick oil or solid.

  • Purification (Crystallization):

    • Redissolve the residue in a minimum amount of warm Isopropanol (IPA) or Ethyl Acetate.

    • Slowly add Hexane until turbidity persists.

    • Store at 4°C overnight.

    • Collect the white crystals by filtration.

    • Yield Expectation: 80–90%.

Protocol B: Preparation of the Pfp Ester

Objective: Isolate Boc-D-2-aminononanoic acid pentafluorophenyl ester. Rationale: Pfp esters are more reactive than NHS esters and often crystallize more readily for lipophilic amino acids.

  • Setup:

    • Dissolve 10.0 mmol of Boc-D-2-aminononanoic acid and 11.0 mmol (1.1 eq) of Pentafluorophenol in 40 mL of Ethyl Acetate .

  • Coupling:

    • Cool to 0°C.[4]

    • Add 11.0 mmol (1.1 eq) of DCC.

    • Stir at 0°C for 1 hour, then at RT for 4 hours.

  • Workup:

    • Filter off the DCU precipitate.[5]

    • Wash the EtOAc filtrate with 5% NaHCO3 (2 x 20 mL) to remove excess Pfp-OH (which is acidic) and unreacted starting acid.

    • Wash with Water (1 x 20 mL) and Brine (1 x 20 mL) .

    • Dry over anhydrous MgSO4 and concentrate.

  • Crystallization:

    • Recrystallize from hot Hexane (with a drop of EtOAc if needed).

Quality Control & Characterization

To ensure scientific integrity, the following specifications must be met before using the active ester in downstream applications.

TestMethodAcceptance CriteriaRationale
Identity 1H-NMR (CDCl3)Characteristic succinimide singlet (~2.8 ppm, 4H) or Pfp signals.Confirms ester formation.
Purity HPLC (C18, ACN/H2O)> 95% AreaRemoves risk of truncated peptides later.
Chirality Chiral HPLC or Optical RotationCompare to standard (or L-isomer)Crucial: Ensure no racemization occurred.
DCU Content Visual / NMRAbsentUrea byproduct interferes with concentration.

Self-Validating Check: Dissolve a small amount of the product in DMF and add benzylamine. The reaction should be instantaneous (exothermic) and yield the benzylamide within 5 minutes, confirming the "active" nature of the ester.

Troubleshooting & Optimization

  • Problem: Product is an oil and won't crystallize.

    • Cause: The long alkyl chain (C9) adds significant rotational freedom and lipophilicity, hindering lattice formation.

    • Solution: Use Petroleum Ether instead of Hexane. Cool to -80°C. If still oil, use as a crude foam (purity >95% by HPLC is acceptable for most couplings).

  • Problem: Racemization detected.

    • Cause: Excess base or high temperature.

    • Solution: Ensure no tertiary amines (DIEA/TEA) are present during ester formation. Keep reaction strictly at 0°C for the addition phase.

  • Problem: Residual DCU in product.

    • Solution: Switch coupling agent to EDC·HCl . The urea byproduct of EDC is water-soluble and can be washed away during the aqueous workup (Protocol B), eliminating the filtration step.

References

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis.[6][7] Tetrahedron, 60(11), 2447-2467. Link

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Standard reference for active ester chemistry).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Sigma-Aldrich. (n.d.). Protocol for NHS Ester Labeling. Accessed October 2023. Link

  • BenchChem. (2025).[3][8] Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of Boc-D-2-aminononanoic acid peptides

Welcome to the Technical Support Center for complex peptide synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation and handling of Boc-D-2-am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex peptide synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation and handling of Boc-D-2-aminononanoic acid (Boc-D-Ana-OH).

D-2-aminononanoic acid is a non-proteinogenic α-amino acid featuring a highly hydrophobic 7-carbon aliphatic side chain[1]. While excellent for enhancing proteolytic stability and membrane permeability, its extreme hydrophobicity drives severe intermolecular interactions. This invariably leads to β-sheet aggregation during Solid-Phase Peptide Synthesis (SPPS) and profound insolubility in aqueous media post-cleavage[2][3].

Below is our authoritative troubleshooting guide, structured to diagnose and resolve these specific thermodynamic and kinetic barriers.

Diagnostic Workflow: Isolating the Solubility Bottleneck

Before applying a chemical intervention, you must determine whether the hydrophobicity of D-Ana is causing kinetic trapping on the resin, or thermodynamic insolubility in your final buffer.

Workflow Start Identify Solubility Issue with Boc-D-Ana Peptides Phase1 During Boc-SPPS (On-Resin Aggregation) Start->Phase1 Phase2 Post-Cleavage (Aqueous Insolubility) Start->Phase2 Symp1 Resin Shrinkage & Incomplete Coupling Phase1->Symp1 Symp2 Precipitation or Cloudy Solution Phase2->Symp2 Sol1 Intervention: Chaotropic Salts (LiCl, KSCN) or DMSO Symp1->Sol1 Sol2 Intervention: HFIP/TFE or Hydrophilic Tags Symp2->Sol2

Diagnostic workflow for identifying and resolving Boc-D-Ana peptide solubility issues.

Troubleshooting Guide 1: Overcoming On-Resin Aggregation During Boc-SPPS

The Causality: During Boc-SPPS, the growing peptide chain is repeatedly protonated (via TFA deprotection) and neutralized. The neutralization step removes the electrostatic repulsion between chains, triggering a rapid hydrophobic collapse of the D-Ana aliphatic tails. This forms a dense β-sheet network that physically blocks the N-terminal amine, leading to incomplete couplings and deletion sequences[2][4].

The Solution: Disrupt the hydrogen bond network using chaotropic salts and alter the dielectric constant of the microenvironment using co-solvents[5][6]. Furthermore, utilizing in situ neutralization prevents the peptide from having the time to aggregate before the next amino acid is coupled[7].

Protocol: Chaotropic Salt Wash & In Situ Neutralization

This protocol is a self-validating system designed to ensure the N-terminus remains fully solvated prior to coupling.

  • Reagent Preparation: Prepare a 0.8 M solution of Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄) in pure N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[5].

  • Pre-Coupling Disruption: Following the standard TFA deprotection and initial DMF washes, wash the peptide-resin with the 0.8 M chaotropic salt solution (2 x 1 min)[5].

  • In Situ Neutralization: Do not perform a separate neutralization step. Instead, pre-activate the next Boc-amino acid with your coupling reagent (e.g., HATU) and a tertiary amine base (DIEA). Add this activated complex directly to the TFA-salt resin[7].

  • Validation Check: Perform a quantitative ninhydrin (Kaiser) test post-coupling. A clear/yellow resin bead indicates >99% coupling efficiency, validating that the hydrophobic aggregation was successfully disrupted.

Troubleshooting Guide 2: Post-Cleavage Peptide Solubilization

The Causality: Once cleaved from the resin (typically via HF or TFMSA in Boc chemistry[7]), peptides rich in D-Ana often precipitate instantly in standard physiological buffers. The 7-carbon aliphatic chain forces surrounding water molecules into a highly ordered clathrate cage, an entropically unfavorable state that drives the peptides to self-associate and crash out of solution.

The Solution: Fluorinated alcohols, specifically Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE), are exceptional at mimicking the hydrophobic environment of a lipid bilayer. They act as hydrogen bond donors to the peptide backbone, breaking intermolecular β-sheets and stabilizing soluble α-helical conformations[3].

Mechanism Agg Aggregated D-Ana Peptide (β-sheet formation) TFE Addition of HFIP/TFE (Fluorinated Alcohols) Agg->TFE Disrupt Disruption of Intermolecular Hydrogen Bonds TFE->Disrupt Soluble Solubilized Peptide (α-helical stabilization) Disrupt->Soluble

Mechanism of fluorinated alcohols disrupting β-sheets to solubilize hydrophobic peptides.
Protocol: The Fluorinated Co-Solvent Solubilization Method

Use this method to prepare stock solutions for assays or HPLC loading.

  • Initial Solubilization: Add pure HFIP or TFE dropwise to the lyophilized crude peptide until completely wetted. Vortex vigorously.

  • Organic Dilution: Add a polar aprotic solvent like DMSO or DMF to reach a 50% (v/v) organic concentration[6]. Sonicate the mixture for 5 minutes in a water bath (<40°C)[8].

  • Aqueous Titration: Slowly titrate in your target aqueous buffer (e.g., Tris or Phosphate, pH 7) while vortexing, until the desired working concentration is reached[8].

  • Validation Check: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The complete absence of a visible pellet confirms true solubilization rather than mere suspension.

Quantitative Data: Solubilization Additives Comparison

The following table synthesizes the optimal reagents for managing D-Ana peptide hydrophobicity based on their mechanistic impact.

Reagent / MethodMechanism of ActionRecommended ConcentrationImpact on D-Ana Peptides
LiCl / NaClO₄ Disrupts intermolecular H-bonds via chaotropic effect[5].0.8 M in DMF/NMP (On-Resin)Prevents resin shrinkage; increases coupling yields by >40% in difficult sequences.
DMSO Polar aprotic solvent; disrupts hydrophobic collapse[6].10% - 25% (v/v) in DMFEnhances resin swelling; excellent for creating concentrated post-cleavage stock solutions.
HFIP / TFE Fluorinated alcohol; stabilizes α-helices and breaks β-sheets[3].1% - 10% (v/v)Solubilizes highly hydrophobic aggregates; caution required as it is cytotoxic in live-cell assays.
Hydrophilic Tags (e.g., Poly-Lysine) Increases net positive charge, enhancing electrostatic repulsion[8].N/A (Structural Modification)Can increase aqueous solubility up to 100-fold without the need for toxic co-solvents[8].

Frequently Asked Questions (FAQs)

Q: My D-Ana peptide crashes out and blocks my C18 RP-HPLC column during purification. What should I do? A: Highly hydrophobic peptides containing long aliphatic chains bind almost irreversibly to C18 stationary phases. You must reduce the hydrophobicity of the system. Switch to a less retentive column (C8 or even C4). Additionally, incorporate a stronger organic modifier into your mobile phase B, such as isopropanol, to force the peptide off the column[9].

Q: Can I use standard TFA cleavage protocols for my Boc-D-Ana synthesized peptide? A: No. While TFA is used for the iterative deprotection of the Boc group during synthesis cycles, it is not strong enough to cleave the final peptide from the resin or remove benzyl-based side-chain protecting groups. Boc chemistry requires strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage[7].

Q: I need to test my D-Ana peptide in a live-cell assay, but DMSO and HFIP are toxic. How can I keep it soluble? A: If organic co-solvents must be kept below 0.5% to prevent cytotoxicity[8], you must engineer solubility directly into the peptide. The most reliable method is incorporating a hydrophilic tag. Adding a short sequence of charged residues (e.g., a poly-Lysine or poly-Arginine tag) at the C-terminus or N-terminus will drastically improve aqueous solubility via electrostatic repulsion without altering the biological function of the core hydrophobic domain[8][10].

References

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Hydrophobic Amino Acids

Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Lead Scientist: Dr. A. V. Chen, Senior Application Scientist Topic: Overcoming "Difficult Sequences" and Aggregation in Solid Phase Peptide Synthesis (SPPS) Last Updated: March 2, 2026

Core Directive & Diagnostic Framework

The "Difficult Sequence" Phenomenon

Q: Why do my hydrophobic residues (Val, Ile, Ala, Phe) consistently fail to couple, even with double coupling?

A: You are likely encountering


-sheet aggregation , not just simple steric hindrance.
In SPPS, peptide chains grown on the resin do not remain linear solvated strands. When a sequence contains 5–8 consecutive hydrophobic residues (e.g., poly-Alanine, Amyloid-

fragments, or transmembrane domains), the amide backbones of adjacent chains interact via inter-chain hydrogen bonds. This forms stable

-sheet structures that expel solvent, causing the resin to shrink and the reactive N-terminus to become buried and inaccessible to activated amino acids.

The Diagnostic Workflow Before changing reagents, confirm the diagnosis.

  • Visual Check: Does the resin appear "clumped" or fail to swell in DMF after the deprotection step?

  • Quantitative Monitoring: Use UV-Vis monitoring of the Fmoc-piperidine adduct.[1] A sudden drop in deprotection efficiency (e.g., from 99% to 80%) usually precedes a difficult coupling step.

  • Colorimetric Test:

    • Kaiser Test: Use for primary amines. (Blue = Free amine/Good deprotection; Colorless = Coupled).

    • Chloranil/Acetaldehyde Test: Use for secondary amines (Proline).

Chemical Intervention Protocols

Reagent Optimization

Q: I am using HBTU/DIEA. Should I switch to a different activator?

A: Yes. HBTU is a standard reagent but struggles with aggregated sequences.

  • The Upgrade: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The 7-aza group in HATU provides a "neighboring group effect" via the pyridine nitrogen, stabilizing the active ester and accelerating acylation rates by nearly 100-fold compared to HBTU.

  • The Alternative: COMU/Oxyma Pure . This combination offers similar efficiency to HATU but is safer (non-explosive) and often provides better racemization suppression.

Table 1: Coupling Reagent Hierarchy for Hydrophobic Sequences

Reagent SystemPotencyUse CaseNotes
DIC / Oxyma HighStandard / Elevated TempBest for microwave synthesis; low racemization.
HBTU / DIEA MediumRoutineIneffective for aggregated

-sheets.
HATU / HOAt Very HighDifficult CouplingsThe "Gold Standard" for steric hindrance. Expensive.
PyOxim HighPhosphonium AlternativeGood if guanidinylation is a concern with uronium salts.
Solvent Engineering & Chaotropic Salts

Q: DMF isn't swelling my resin enough. What solvent system breaks


-sheets? 

A: Standard DMF is often insufficient to disrupt inter-chain Hydrogen bonds. You must alter the solvation environment.

Protocol: The Chaotropic Wash Chaotropic salts disrupt the hydrogen bonding network of water and amides, "melting" the aggregates.

  • Prepare Solution: 0.4 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in DMF.

  • Workflow:

    • Deprotect Fmoc.[1][2][3][4]

    • Wash with DMF (3x).

    • Wash with 0.4 M LiCl/DMF (3 x 2 min). Crucial Step

    • Proceed immediately to coupling (do not wash away the salts entirely, or add LiCl directly to the coupling mixture).

Protocol: The "Magic Mixture" For extreme cases (e.g., >10 hydrophobic residues), replace DMF entirely with:

  • DCM / DMF / NMP (1:1:1) [5]

  • Optional Additive: 1% Triton X-100 (detergent) or Ethylene Carbonate.[5]

Structural Intervention (Backbone Engineering)

Q: I've tried HATU and LiCl, but the coupling is still incomplete. What now?

A: You need to physically prevent the


-sheet from forming by introducing a "kink" in the peptide backbone. This is the most robust solution for long hydrophobic sequences.
Pseudoproline Dipeptides

Mechanism: Pseudoprolines (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Pro) are dipeptides where a Serine, Threonine, or Cysteine residue is cyclized into an oxazolidine or thiazolidine ring.[6][7] This ring mimics the structure of Proline, forcing a cis-amide bond conformation.[6] This "kink" disrupts the linear 

-sheet structure, resolubilizing the peptide chain.

Implementation Rules:

  • Placement: Insert a

    
    Pro dipeptide every 5–6 residues within a hydrophobic stretch.
    
  • Availability: You must have a Ser, Thr, or Cys in your sequence.

    • Example Sequence: Val-Ile-Ser -Leu-Ala

    • Reagent: Use Fmoc-Ile-Ser(

      
      pro)-OH .
      
  • Post-Synthesis: The ring automatically opens during the final TFA cleavage, regenerating the native Ser/Thr/Cys residue.

Dmb / Hmb Protection

Q: My sequence has no Ser, Thr, or Cys. How do I disrupt aggregation?

A: Use Dmb (2,4-dimethoxybenzyl) or Hmb backbone protection.[8]

  • Target: Glycine is the easiest target (Fmoc-Gly-(Dmb)-OH), but Dmb-protected Ala, Val, and Leu are available.

  • Effect: The bulky Dmb group on the amide nitrogen physically blocks hydrogen bonding.

  • Caution: Coupling onto a Dmb-protected residue is sterically hindered. Use high temperature or HATU for the subsequent amino acid.

Physical Intervention (Microwave & Heat)

Q: Can I just heat the reaction to force the coupling?

A: Kinetic energy helps, but it requires control. Microwave irradiation is superior to conventional heating because it directly couples to the dipole of the peptide backbone, causing localized molecular rotation that disrupts aggregates.

Microwave Protocol for Hydrophobic Sequences:

  • Temperature: 75°C is standard for hydrophobic residues (Ile, Val, Leu).

  • Time: 5 minutes (vs. 60 min at Room Temp).

  • Reagents: Use DIC/Oxyma . Avoid HBTU/HATU at high temps (>50°C) as they degrade rapidly and can cause capping.

CRITICAL WARNING: Racemization Risks Do NOT use high heat (75°C) for Cysteine (Cys) or Histidine (His) .

  • Risk:[9][10] High risk of epimerization (L

    
     D) and side-chain degradation.
    
  • Solution: Couple Cys/His at 50°C max or Room Temperature using highly active reagents (HATU).

Troubleshooting Logic & Visualization

Decision Tree: The "Rescue" Workflow

Troubleshooting Start Start: Incomplete Coupling Detected (Kaiser Test / UV Monitoring) CheckSeq Analyze Sequence: Is it Hydrophobic / Aggregation Prone? Start->CheckSeq ChemFix Step 1: Chemical Fix Switch to HATU or COMU Use NMP or Dichloromethane/DMF CheckSeq->ChemFix DoubleCouple Step 2: Double Coupling Repeat step with fresh reagents ChemFix->DoubleCouple Chaotrope Step 3: Chaotropic Wash Wash resin with 0.4M LiCl in DMF before coupling DoubleCouple->Chaotrope If fails Backbone Step 4: Structural Fix Does sequence contain Ser/Thr/Cys? Chaotrope->Backbone If fails Pseudo Insert Pseudoproline Dipeptide (Fmoc-Xaa-Ser(psiPro)-OH) Backbone->Pseudo Yes Dmb Use Dmb-Protected Amino Acid (e.g., Fmoc-(Dmb)Gly-OH) Backbone->Dmb No Microwave Step 5: Physical Fix Microwave Coupling (75°C) (Use DIC/Oxyma) Pseudo->Microwave If fails Dmb->Microwave If fails

Caption: Step-wise escalation strategy for troubleshooting difficult peptide couplings. Blue nodes indicate decision points; Yellow/Red nodes indicate intervention steps.

Frequently Asked Questions (FAQ)

Q: I am seeing a "deletion sequence" (missing one amino acid) in my Mass Spec. Is this coupling or deprotection failure? A: If the missing residue is hydrophobic (e.g., Val), it is likely an incomplete coupling . If the peptide stops growing entirely (truncation), it is likely a capping issue or permanent aggregation. If you see [M + Fmoc] mass, it is an incomplete deprotection , which also results from aggregation. The solutions (LiCl, Heat, Pseudoprolines) apply to both coupling and deprotection steps.

Q: Can I use Pseudoprolines at the C-terminus? A: No. Pseudoprolines are used during elongation. They are most effective when placed centrally within the hydrophobic region or every 5–6 residues. Placing one at the very end (N-terminus) does not help the previous couplings.

Q: My peptide is 40 amino acids long and hydrophobic. Should I use PEG resin? A: Yes. Polystyrene (PS) resins shrink significantly in aggregated states. ChemMatrix (100% PEG) or TentaGel (PEG-PS) resins swell much better in difficult sequences and allow better solvent penetration.

References

  • Bachem. (2021). Pseudoproline & Isoacyl dipeptides for Peptide Synthesis.

  • Merck (Sigma-Aldrich). (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • CEM Corporation. (2014). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. PubMed.[11]

  • Biotage. (2023).[10] How to synthesize hydrophobic peptides - Choosing the Right Solvent.

  • Mutter, M., et al. (1995). Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides. Tetrahedron Letters.

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization of Boc-D-2-Aminononanoic Acid

Case ID: RAC-D-ANA-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Subject: Preservation of D-enantiomeric purity during solid-phase and solution-phase coupling. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: RAC-D-ANA-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Subject: Preservation of D-enantiomeric purity during solid-phase and solution-phase coupling.

Executive Summary

Boc-D-2-aminononanoic acid is a lipophilic, unnatural amino acid. While its linear aliphatic side chain does not impose the extreme steric hindrance of


-branched residues (like Val or Ile), its hydrophobicity and the intrinsic nature of the tert-butyloxycarbonyl (Boc) group present specific racemization risks during activation.

The primary mechanism of chiral loss for Boc-amino acids is the formation of 5(4H)-oxazolone intermediates.[1] Unlike Fmoc chemistry, where base-mediated deprotection is the main culprit, in Boc chemistry, activation is the critical control point.

This guide provides a self-validating workflow to minimize racemization, focusing on "proton-safe" activation cocktails and environmental controls.

Module 1: The Mechanism of Failure

Q: Why does my D-isomer convert to a D/L mixture during coupling?

A: The loss of chirality is not random; it is chemically driven by the activation step. When you activate the carboxylic acid (creating a good leaving group), the carbonyl oxygen of the Boc group can attack the activated carbonyl, forming a cyclic 5(4H)-oxazolone.

The


-proton on this ring is highly acidic (

). Even mild bases can abstract this proton, creating a planar, resonance-stabilized enolate. When this enolate reprotonates, it does so from either face, resulting in a racemic mixture.[1]
Visualization: The Oxazolone Pathway

RacemizationMechanism BocAA Boc-D-Amino Acid Activated Activated Ester (O-Acylurea / OBt) BocAA->Activated Coupling Reagent (DIC/HATU) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Activated->Oxazolone Intramolecular Cyclization Peptide Desired Peptide (Pure D-Isomer) Activated->Peptide Amine Attack (Fast Kinetics) Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base (Proton Abstraction) Racemic Racemic Product (D/L Mixture) Oxazolone->Racemic Amine Attack Enolate->Oxazolone Reprotonation (Random Face)

Figure 1: The oxazolone pathway is the primary driver of racemization in Boc-chemistry. Speeding up the "Amine Attack" (Green path) relative to "Proton Abstraction" (Red path) is the goal.

Module 2: Strategic Reagent Selection

Q: Which coupling cocktail is safest for this specific amino acid?

A: For Boc-D-2-aminononanoic acid, we recommend a Carbodiimide/Oxyma strategy over Phosphonium/Uronium salts (HATU/HBTU) unless the coupling is extremely difficult.

The Reagent Hierarchy
Reagent SystemRisk LevelMechanism of ProtectionRecommendation
DIC / Oxyma Pure Lowest Oxyma forms a stable active ester that suppresses oxazolone formation; neutral pH (no base required).Primary Choice
DIC / HOAt LowHOAt is a strong racemization suppressant via the "neighboring group effect" (pyridine nitrogen).Alternate Choice
HATU / HOAt / Collidine MediumHATU is potent but requires base. Collidine is sterically hindered, reducing proton abstraction.Use only for difficult couplings
HBTU / DIPEA High DIPEA is a strong, unhindered base that promotes oxazolone enolization.AVOID

Q: Why Collidine instead of DIPEA? A: If you must use HATU (requiring a base), 2,4,6-trimethylpyridine (Collidine) is superior to DIPEA. Collidine is a weaker base (


) than DIPEA (

) and is sterically hindered. It is sufficient to neutralize the acid generated during activation but too bulky and weak to effectively abstract the acidic

-proton from the oxazolone intermediate [1].

Module 3: Environmental Controls & Troubleshooting

Q: Does solvent choice impact the D/L ratio? A: Yes. Polar aprotic solvents like DMF and DMSO stabilize the charged ionic intermediates of the racemization pathway.

  • Recommendation: Use DCM (Dichloromethane) or a DCM/DMF (1:[2]1) mixture if solubility permits.[1] The nonanoic acid side chain is lipophilic, so it should dissolve well in DCM. Lower dielectric constant solvents favor retention of configuration [2].

Q: What is the "Zero-Degree Rule"? A: Temperature is a kinetic accelerant. The activation energy for racemization is often lower than for coupling.

  • Protocol: Perform the activation step at 0°C for 5–10 minutes before adding the mixture to the resin. You may allow it to warm to room temperature after the amine component is added, but the critical oxazolone-forming window must be kept cold.

Troubleshooting Flowchart

Troubleshooting Start Issue: High Racemization Detected CheckBase Are you using DIPEA? Start->CheckBase SwitchBase Switch to Collidine (TMP) or Base-Free (DIC/Oxyma) CheckBase->SwitchBase Yes CheckTemp Was activation done at RT? CheckBase->CheckTemp No LowerTemp Pre-activate at 0°C CheckTemp->LowerTemp Yes CheckSolvent Solvent is 100% DMF/NMP? CheckTemp->CheckSolvent No ChangeSolvent Switch to DCM or DCM/DMF mix CheckSolvent->ChangeSolvent Yes

Figure 2: Diagnostic logic for resolving high racemization rates.

Module 4: Validated Protocol (DIC/Oxyma)

This protocol is designed to couple Boc-D-2-aminononanoic acid to a resin-bound amine while minimizing oxazolone formation.

Reagents:

  • Boc-D-2-aminononanoic acid (3.0 eq)

  • DIC (Diisopropylcarbodiimide) (3.0 eq)[3]

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

  • Solvent: DCM or DCM/DMF (1:1)

Step-by-Step:

  • Dissolution: Dissolve the amino acid and Oxyma Pure in the minimum amount of solvent required. Ensure complete dissolution (sonicate if necessary).

  • Chill: Place the vial in an ice/water bath (0°C) for 5 minutes.

  • Activation: Add DIC to the chilled solution. Vortex briefly.

  • Pre-activation: Allow to react at 0°C for exactly 3 minutes .

    • Note: Do not exceed 5 minutes. Long pre-activation increases the window for oxazolone formation before the amine nucleophile is present to quench it.

  • Coupling: Add the cold activated mixture immediately to the resin (which should be pre-swollen and drained).

  • Reaction: Agitate at room temperature for 60–120 minutes.

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).[2]

Module 5: Quality Control (Marfey’s Method)

Q: How do I prove I still have the D-isomer?

A: Standard HPLC cannot separate enantiomers. You must use Marfey’s Reagent (FDAA) to convert the enantiomers into diastereomers, which are separable on a standard C18 column [3].

Protocol Summary:

  • Hydrolysis: Hydrolyze a small resin sample (6N HCl, 110°C, 24h). Dry down.[2][3]

  • Derivatization: Treat the hydrolysate with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and NaHCO₃ at 40°C for 1 hour.

  • Analysis: Inject onto a C18 HPLC column.

    • Result: The L-L diastereomer (from racemized L-impurity) will elute at a different retention time than the D-L diastereomer (from your desired D-amino acid).

    • Note: Because you are starting with a D-amino acid, the major peak will be the D-L species. Any L-L species indicates racemization.[2]

References

  • Carpino, L. A., & El-Faham, A. (1995). Effect of Teriary Bases on the Coupling of Polyhenolic Esters.[2] Journal of Organic Chemistry. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids. [Link]

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. [Link]

Sources

Optimization

Technical Support Center: Purifying Peptides Containing (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid

Welcome to the technical support center for the purification of peptides incorporating (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of peptides incorporating (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this non-proteinogenic amino acid. Here, we provide in-depth troubleshooting advice, detailed protocols, and expert insights to ensure the successful purification of your target peptide.

The incorporation of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid, a derivative of nonanoic acid with a bulky tert-Butoxycarbonyl (Boc) protecting group, introduces significant hydrophobicity and steric bulk to a peptide. These characteristics can lead to challenges in purification, including poor solubility, aggregation, and difficult chromatographic separation. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

General Purification Strategy

Question 1: What is the recommended primary purification technique for peptides containing (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid?

Answer: The standard and most effective method for purifying these types of peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1] This technique separates peptides based on their hydrophobicity.[2] Given the long alkyl chain of nonanoic acid, your peptide will be significantly hydrophobic, making RP-HPLC the ideal choice. The process involves binding the peptide to a hydrophobic stationary phase and eluting it with a gradient of increasing organic solvent.[1]

Method Development for RP-HPLC

Question 2: I'm observing poor peak shape (broadening or tailing) during RP-HPLC. What are the likely causes and how can I fix it?

Answer: Poor peak shape is a common issue, especially with hydrophobic peptides, and can stem from several factors:

  • Secondary Interactions: Unwanted interactions between the peptide and the silica backbone of the column can cause peak tailing.[3]

    • Solution: Ensure your mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%.[1][4] TFA protonates the acidic side chains and minimizes these interactions, leading to sharper peaks.

  • Peptide Aggregation: The high hydrophobicity conferred by the nonanoic acid side chain can cause the peptide to aggregate on the column.

    • Solution:

      • Optimize the Organic Solvent: While acetonitrile is standard, consider using "stronger" organic solvents like isopropanol or n-propanol, or a mixture (e.g., 50:50 acetonitrile:isopropanol), to improve solubility and disrupt aggregation.[5]

      • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak shape and change separation selectivity.[6] However, be mindful of the column's temperature limits.[6]

  • Column Overload: Injecting too much sample can lead to peak broadening.[7]

    • Solution: Reduce the amount of peptide injected onto the column.

  • Inappropriate Stationary Phase: A C18 column might be too hydrophobic for an already very hydrophobic peptide, leading to strong retention and peak broadening.

    • Solution: Consider a column with a less hydrophobic stationary phase, such as C8 or C4.[8][9] For peptides larger than 5,000 Da, a C4 column is often preferred.[8]

Workflow for Troubleshooting Poor Peak Shape

G start Poor Peak Shape Observed (Broadening/Tailing) check_tfa Is 0.1% TFA in Mobile Phase? start->check_tfa add_tfa Incorporate 0.1% TFA into both aqueous and organic mobile phases. check_tfa->add_tfa No check_overload Is the column overloaded? check_tfa->check_overload Yes add_tfa->check_overload reduce_load Decrease sample injection volume. check_overload->reduce_load Yes check_solvent Is the peptide aggregating? check_overload->check_solvent No reduce_load->check_solvent change_solvent Try a stronger organic modifier (e.g., isopropanol, n-propanol) or increase column temperature. check_solvent->change_solvent Yes check_column Is the stationary phase too hydrophobic? check_solvent->check_column No change_solvent->check_column change_column Switch to a less hydrophobic column (C8 or C4). check_column->change_column Yes end_node Improved Peak Shape check_column->end_node No change_column->end_node

Caption: Troubleshooting workflow for poor peak shape in RP-HPLC.

Question 3: My peptide is eluting very late or not at all. How can I adjust my gradient?

Answer: Late elution is a sign of strong hydrophobic interaction with the stationary phase.

  • Steepen the Gradient: A steeper gradient (a faster increase in the percentage of organic solvent) will decrease the retention time.

  • Increase Final Organic Concentration: Ensure the gradient reaches a high enough concentration of organic solvent (e.g., 95%) to elute your highly hydrophobic peptide.

  • Use a Stronger Organic Solvent: As mentioned, switching from acetonitrile to isopropanol or n-propanol can help elute strongly retained compounds.[5]

Concerns about the Boc Protecting Group

Question 4: I'm worried the acidic TFA in the mobile phase will cleave the Boc group on my nonanoic acid residue. Is this a valid concern?

Answer: This is a valid concern, as the Boc group is known to be acid-labile.[10][11] However, at the standard concentration of 0.1% TFA used in RP-HPLC, the Boc group is generally stable during the chromatographic run.[12] The risk of deprotection increases with:

  • Higher TFA concentrations.

  • Prolonged exposure to the acidic mobile phase.

  • Elevated temperatures during solvent evaporation (e.g., on a rotovap). [12]

Best Practices to Preserve the Boc Group:

  • Use 0.1% TFA: Do not exceed this concentration in your mobile phases.[12]

  • Minimize Purification Time: Develop an efficient gradient to reduce the overall run time.

  • Lyophilize Fractions: Immediately after collection, freeze and lyophilize the fractions containing your peptide. This is preferable to using a rotary evaporator, which can concentrate the TFA and lead to Boc cleavage.[12]

  • Consider Alternative Acids: If you continue to see Boc cleavage, you can try a weaker acid like formic acid (FA).[12][13] However, be aware that this may result in broader peaks and reduced resolution compared to TFA.[12]

Chiral Purity and Diastereomers

Question 5: My synthesis used (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid, but I see two closely eluting peaks in my chromatogram. Could these be diastereomers?

Answer: Yes, it is highly likely you are seeing diastereomers. This can occur if there was any racemization of the chiral center of the nonanoic acid residue or any of the other amino acids during synthesis. Diastereomers have different physicochemical properties and can often be separated on a standard (achiral) RP-HPLC column.[14][15]

Strategies for Separating and Identifying Diastereomers:

  • Optimize Chromatographic Conditions:

    • Shallow Gradient: Use a very shallow gradient around the elution point of the two peaks to maximize their separation.

    • Temperature Variation: Changing the column temperature can alter the selectivity and improve the resolution of diastereomers.[6]

    • Mobile Phase Composition: Experiment with different organic solvents (acetonitrile, isopropanol, methanol) as this can also affect selectivity.

  • Orthogonal Purification: If RP-HPLC is insufficient, consider a second, orthogonal purification step like ion-exchange chromatography, if your peptide has charged residues.[16][17]

  • Analytical Confirmation:

    • Co-injection: If you have a standard of the desired diastereomer, co-inject it with your sample to see which peak increases in size.

    • Chiral HPLC: For definitive confirmation, use a chiral HPLC column.[18][19] This is an analytical technique that can definitively separate enantiomers and diastereomers.

Decision Tree for Handling Potential Diastereomers

G start Two Closely Eluting Peaks Observed optimize_hplc Optimize RP-HPLC Conditions (Shallow Gradient, Temperature, Solvent) start->optimize_hplc check_separation Are peaks baseline resolved? optimize_hplc->check_separation collect_fractions Collect Fractions of Each Peak Separately check_separation->collect_fractions Yes consider_orthogonal Consider Orthogonal Purification (e.g., Ion-Exchange) check_separation->consider_orthogonal No characterize Characterize Each Fraction (MS, Chiral HPLC) collect_fractions->characterize end_node Pure Diastereomer Isolated characterize->end_node consider_orthogonal->optimize_hplc

Caption: Decision tree for the separation of potential diastereomers.

Experimental Protocols

Protocol 1: RP-HPLC Method Development for Peptides with (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid

This protocol outlines a systematic approach to developing a purification method for your hydrophobic peptide.

1. Column and Mobile Phase Preparation:

  • Column Selection: Start with a C8 or C4 reversed-phase column with a wide pore size (300 Å is recommended for peptides).[6][8]
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

2. Initial Scouting Gradient:

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.
  • Gradient: A broad linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
  • Detection: Monitor at 210-220 nm.[1]
  • Analysis: Observe the retention time of your target peptide.

3. Gradient Optimization:

  • Based on the scouting run, create a shallower, more focused gradient around the elution time of your peptide. For example, if your peptide eluted at 60% B, you could try a gradient of 40-70% B over 30 minutes.

4. Troubleshooting Poor Resolution or Peak Shape:

  • Refer to the table below for systematic adjustments.
Table 1: HPLC Parameter Optimization
ParameterStandard ConditionAlternative 1 (for increased retention/resolution)Alternative 2 (for decreased retention/aggregation)Rationale
Stationary Phase C18N/AC8 or C4Reduces strong hydrophobic interactions with very nonpolar peptides.[8][9]
Mobile Phase B AcetonitrileMethanolIsopropanol or n-propanolChanges selectivity and can improve solubility of hydrophobic peptides.[5]
Ion-Pairing Agent 0.1% TFA0.1% Formic AcidN/AFormic acid is less acidic and may prevent Boc deprotection, but can reduce peak sharpness.[12][13]
Temperature AmbientLower Temperature40-60 °CHigher temperatures can improve peak shape and alter selectivity.[6]
Gradient Slope 1-2% B/min<1% B/min (Shallow)>2% B/min (Steep)A shallow gradient improves resolution of closely eluting peaks. A steep gradient reduces run time for strongly retained peptides.

References

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. Available at: [Link]

  • Diastereomeric peptides, isomers in which one or more of the chiral centers have been converted to the opposite configuration (R or S), often possess different biological activities and/or conformational properties. (n.d.). ResearchGate. Available at: [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. (n.d.). YMC CO., LTD. Available at: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies. Available at: [Link]

  • Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies. Available at: [Link]

  • Chen, Y., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. Available at: [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Harvard Apparatus. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2017). PMC. Available at: [Link]

  • On the Purification of Peptides with Size Exclusion Chromatography. (n.d.). Cytiva. Available at: [Link]

  • Fatty Acid Modified Peptide Synthesis. (n.d.). CD Formulation. Available at: [Link]

  • Peptide analysis by rapid, orthogonal technologies with high separation selectivities and sensitivities. (2001). PubMed. Available at: [Link]

  • Orthogonal Peptides | Advanced Peptide Drug Development. (n.d.). Orthogonal Peptides. Available at: [Link]

  • Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation. Available at: [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent. Available at: [Link]

  • Aguilar, M.I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]

  • What Are The Common Peak Problems in HPLC. (2023). ALWSCI. Available at: [Link]

  • Designing Purification Methods for Hydrophobic Peptides. (n.d.). The Nest Group. Available at: [Link]

  • How can I get a proper HPLC for hydrophobic peptide? (2014). ResearchGate. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Bio-Rad. Available at: [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Available at: [Link]

  • The Effect of Reverse Phase Chain Length on Peptide Purification. (n.d.). Teledyne ISCO. Available at: [Link]

  • New technique synthesizes non-natural amino acids for advanced peptide therapeutics. (2026). University of Chicago. Available at: [Link]

  • Troubleshooting. (n.d.). MZ-Analysentechnik. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Available at: [Link]

  • Thermodynamic and Structural Impact of α,α-Dialkylated Residue Incorporation in a β-Hairpin Peptide. (2016). PMC. Available at: [Link]

  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. (2005). CORE. Available at: [Link]

  • Separation and purification of antioxidant peptides from purple speckled kidney bean by macroporous adsorption resin and analysis of amino acid composition. (2022). Frontiers. Available at: [Link]

  • Step-by-step guide to peptide synthesis and manufacturing: From discovery to production. (2025). CordenPharma. Available at: [Link]

  • How to improve peptide purification by altering the mobile phase pH. (2023). Biotage. Available at: [Link]

  • Effects of Chirality and Side Chain Length in Cα,α-Dialkylated Residues on β-Hairpin Peptide Folded Structure and Stability. (2018). PMC. Available at: [Link]

  • Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. (2009). PMC. Available at: [Link]

  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023). MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Boc-D-Non-OH Coupling

The following guide is designed as a specialized Technical Support Center resource for researchers encountering difficulties with the coupling of Boc-D-Non-OH (Boc-D-2-Aminononanoic acid). This non-canonical amino acid p...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource for researchers encountering difficulties with the coupling of Boc-D-Non-OH (Boc-D-2-Aminononanoic acid). This non-canonical amino acid presents unique challenges due to the significant hydrophobic bulk of its C7 side chain, leading to both steric hindrance and on-resin aggregation.

Status: Active | Topic: Steric Hindrance & Hydrophobic Aggregation | Audience: Senior Scientists & Process Chemists

Core Diagnostic: Understanding the "Non" Challenge

Before modifying your protocol, confirm the root cause of the failure. Boc-D-Non-OH (Boc-D-2-Aminononanoic acid) contains a linear seven-carbon alkyl side chain. The coupling difficulty is rarely due to pure steric bulk at the


-carbon (unlike Aib or N-Me-Val) but rather hydrophobic collapse  and interchain aggregation  ( 

-sheet formation) on the solid support.

Is your coupling failing due to Sterics or Aggregation?

  • Symptom A (Sterics): Reaction is slow even in solution; poor yield with bulky amine partners.

  • Symptom B (Aggregation): Resin beads appear "clumped" or "shrunken" in DCM/DMF; Kaiser test is ambiguous; coupling yield decreases as peptide length increases.

Optimization Workflow (Decision Tree)

The following flowchart outlines the logical progression for troubleshooting difficult Boc-D-Non-OH couplings.

CouplingWorkflow Start Start: Boc-D-Non-OH Coupling Failure CheckSolubility 1. Check Resin Swelling & Solubility Start->CheckSolubility SolventSwitch Switch Solvent to NMP or DMF/DCM (1:1) CheckSolubility->SolventSwitch Resin Aggregated? ReagentSelect 2. Select Coupling Reagent CheckSolubility->ReagentSelect Resin Swollen OK SolventSwitch->ReagentSelect Standard Standard: DIC / Oxyma ReagentSelect->Standard Low Steric Bulk Advanced Hindered: HATU / HOAt / DIPEA ReagentSelect->Advanced High Steric Bulk QC QC: Chloranil Test / micro-cleavage Standard->QC Microwave 3. Apply Microwave Energy (Max 75°C, 10 min) Advanced->Microwave Still Incomplete? DoubleCouple 4. Double Couple (1st: HATU, 2nd: PyBOP) Microwave->DoubleCouple Still Incomplete? DoubleCouple->QC

Figure 1: Decision tree for optimizing difficult hydrophobic residue couplings.

Critical Protocol Adjustments

A. Solvent Engineering (The "Magic Mixture")

Standard DMF is often insufficient for keeping the hydrophobic nonyl side chains solvated.

  • Recommendation: Use NMP (N-Methyl-2-pyrrolidone) as the primary solvent.

  • Alternative: If NMP is unavailable, use a binary solvent system : DCM/DMF (1:1). DCM swells the polystyrene core, while DMF solvates the growing peptide chain.

  • Chaotropic Additives: For extreme aggregation, add 0.1 M LiCl or Pseudoproline dipeptides at the preceding position to disrupt secondary structure formation [1].

B. Reagent Selection: The HATU Advantage

For sterically hindered couplings, carbodiimides (DIC/DCC) are often too slow.

  • Primary Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Mechanism: The 7-aza nitrogen in the HOAt leaving group provides an "anchimeric assistance" (neighboring group effect), stabilizing the transition state and accelerating amine attack by ~10-100x compared to HOBt esters [2].

  • Base: Use DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine). Note: Avoid Morpholine-based bases with Uronium salts to prevent capping the N-terminus.

C. Microwave-Assisted Synthesis

Thermal energy is the most effective way to overcome the activation energy barrier imposed by steric hindrance.

  • Temperature: 75°C.

  • Time: 5 minutes (ramp) + 10 minutes (hold).

  • Warning: Do not exceed 75°C for Boc-Cys or Boc-His containing peptides to avoid racemization [3].

Quantitative Comparison of Coupling Reagents

Reagent SystemActivation SpeciesReactivityRacemization RiskRecommended For
DIC / Oxyma Oxyma EsterHighVery LowStandard SPPS, mild sterics
HBTU / HOBt OBt EsterModerateLowRoutine couplings
HATU / HOAt OAt EsterVery High Low-ModerateBoc-D-Non-OH , N-Me-AA, Aib
PyBOP / HOBt OBt EsterHighLowSecondary amines, cyclization
COMU Oxyma EsterUltra High Very LowExtreme sterics, greener alternative to HATU

Troubleshooting & FAQs

Q1: I see a positive Kaiser test after double coupling Boc-D-Non-OH. What now?

A: The Kaiser test (ninhydrin) detects primary amines but can yield false negatives if the resin is aggregated (the reagent cannot penetrate the collapsed matrix).

  • Action: Switch to the Chloranil Test or TNBS Test . These are more sensitive for difficult sequences.

  • Verification: Perform a "micro-cleavage" (cleave ~5mg resin with TFA/scavengers) and analyze by HPLC/MS to confirm if the deletion is real or if the test is misleading.

Q2: Why is the yield lower when coupling to the Boc-D-Non-OH residue (the next step)?

A: Once coupled, the bulky Nonyl side chain shields the N-terminal amine, making deprotection and subsequent coupling difficult.

  • Solution:

    • Deprotection: Extend TFA deprotection time (e.g., 2 x 5 min instead of 1 x 5 min) to ensure complete Boc removal in the bulky environment.

    • Next Coupling: Use a smaller, highly reactive amino acid if possible, or repeat the HATU/Microwave protocol for the incoming residue.

Q3: Can I use PyBOP instead of HATU?

A: Yes, PyBOP is an excellent alternative, especially if you want to avoid the potential guanidinylation side-reaction associated with uronium salts (HATU/HBTU) when the amine is slow to react. If using PyBOP, ensure you use an excess of base (DIPEA) to keep the pH > 9 during activation.

Q4: Is racemization a concern with Boc-D-Non-OH?

A: Generally, urethane-protected amino acids (like Boc and Fmoc) are resistant to racemization during activation. The risk increases if:

  • You use pre-activation for too long (>5 mins) before adding to the resin.

  • You use excess base with HATU. Keep the Base:Reagent ratio strictly 2:1.

  • High temperatures (>80°C) are used.

  • Check: If you suspect racemization, use a C18 chiral column or Marfey's reagent analysis on the cleaved peptide.

References

  • Mutter, M., et al. (2004). "The Pseudo-Proline Technique for Peptide Synthesis." Journal of the American Chemical Society.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[1] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Collins, J. M., et al. (2014). "Microwave-Enhanced Solid-Phase Peptide Synthesis." Organic Process Research & Development.

  • Albericio, F., & Boman, H. G. (1999). "Coupling Reagents and Solvents." Methods in Enzymology.

Sources

Optimization

Alternative coupling reagents for Boc-D-2-aminononanoic acid

Technical Support Center: Coupling Strategies for Boc-D-2-Aminononanoic Acid Executive Summary Boc-D-2-aminononanoic acid (Boc-D-Nfw-OH) presents a unique dual challenge in peptide synthesis: extreme hydrophobicity due t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Coupling Strategies for Boc-D-2-Aminononanoic Acid

Executive Summary

Boc-D-2-aminononanoic acid (Boc-D-Nfw-OH) presents a unique dual challenge in peptide synthesis: extreme hydrophobicity due to its C9 aliphatic side chain and the strict requirement to preserve the D-configuration . Standard coupling reagents (e.g., DCC, HBTU) often fail to drive this reaction to completion due to aggregation on the resin or induce unacceptable levels of racemization during the slow activation kinetics associated with bulky/hydrophobic residues.

This guide details alternative coupling reagents—specifically T3P , COMU , and TFFH —that offer superior solvation, reactivity, and stereochemical fidelity.

Part 1: The Core Challenges

Before selecting a reagent, diagnose the specific failure mode of your current protocol.

ChallengeSymptomRoot Cause
Hydrophobic Aggregation Incomplete coupling (deletion sequences) despite long reaction times.The nonyl side chain promotes "beta-sheet-like" aggregation, burying the N-terminus.
Racemization Loss of chiral purity (D

L conversion).[1]
Slow coupling rates allow the activated ester to oxazolone, leading to epimerization.
Steric Hindrance Low yield; unreacted amine detected by Kaiser test.The bulky side chain shields the

-carbon, impeding nucleophilic attack.

Part 2: Alternative Coupling Reagents & Protocols

Option A: T3P (Propylphosphonic Anhydride)

Best For: Preventing racemization and difficult couplings in solution phase. Mechanism: T3P acts as a cyclic anhydride, activating the carboxylic acid without generating liberated nucleophiles that can attack the activated species (unlike HOBt). It is highly soluble in organic solvents, aiding the solvation of the hydrophobic nonanoic acid.

Protocol 1: T3P Coupling (Solution Phase)

  • Reagents: Boc-D-2-aminononanoic acid (1.1 eq), Amine component (1.0 eq), T3P (50% in EtOAc/DMF, 1.5 eq), DIPEA (3.0 eq).

  • Solvent: DMF or EtOAc (T3P is stable in EtOAc, which is greener).

  • Dissolution: Dissolve the Boc-amino acid and the amine component in the minimum amount of dry solvent (DMF/EtOAc).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) at 0°C.

  • Activation: Add T3P solution dropwise. Crucial: Maintain low temperature (0°C) for the first 30 minutes to suppress initial racemization, then warm to Room Temperature (RT).

  • Reaction: Stir for 2–4 hours. Monitor by TLC/HPLC.

  • Workup: Wash with water/bicarbonate. T3P byproducts are water-soluble, simplifying purification.

Expert Insight: T3P exhibits a "chameleon" effect; its reactivity increases with the polarity of the solvent, but so does the risk of epimerization. For D-amino acids, using EtOAc as a co-solvent often yields the highest optical purity [1].

Option B: COMU (Oxyma-based Uronium)

Best For: Solid Phase Peptide Synthesis (SPPS) and overcoming aggregation. Mechanism: COMU generates the Oxyma active ester in situ. Unlike HBTU/HATU, which generate OBt/OAt esters, the Oxyma ester is more reactive and less prone to explosive decomposition. It also shows a distinct color change (yellow to red) during coupling, acting as a visual indicator.

Protocol 2: COMU/Oxyma Coupling (SPPS)

  • Reagents: Boc-D-2-aminononanoic acid (3 eq), COMU (3 eq), Oxyma Pure (3 eq), DIPEA (6 eq).

  • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF to solubilize the hydrophobic chain.[2]

  • Pre-activation: Dissolve amino acid, COMU, and Oxyma in NMP. Add DIPEA.

  • Activation Time: Allow to activate for exactly 2 minutes. Warning: Do not exceed 5 minutes; prolonged activation increases racemization risk.

  • Coupling: Transfer to the resin-bound amine.

  • Agitation: Shake for 1 hour at RT.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines or difficult sequences).

Option C: TFFH (Fluoroformamidinium)

Best For: "Impossible" couplings where sterics are the primary blocker. Mechanism: Converts the carboxylic acid into an acid fluoride . Acid fluorides are highly reactive toward amines but remarkably stable to water and less prone to oxazolone formation (racemization) compared to acid chlorides.

Protocol 3: Acid Fluoride Generation

  • Activation: Dissolve Boc-D-2-aminononanoic acid (3 eq) and TFFH (3 eq) in dry DCM.

  • Base: Add DIEA (6 eq).

  • Conversion: Stir for 20 minutes to generate the acid fluoride in situ.

  • Coupling: Add the solution to the resin/amine.[1][2][3][4]

  • Duration: React for 2 hours.

Part 3: Troubleshooting & FAQs

Q1: The coupling works, but the product precipitates out of solution. A: The hydrophobic nonyl chain is acting like a lipid anchor.

  • Fix: Switch the solvent system to a "Magic Mixture": DCM/DMF/NMP (1:1:1).

  • Advanced Fix: Add chaotropic salts like LiCl (0.8M in DMF) during the coupling step to disrupt hydrogen bonding and aggregation [2].

Q2: I see significant racemization (L-isomer impurities). A: This is likely due to base-mediated proton abstraction during slow activation.

  • Fix: Switch from DIPEA to 2,4,6-Collidine (TMP). Collidine is a weaker, more sterically hindered base that is less likely to abstract the

    
    -proton but sufficient to drive the coupling [3].
    
  • Reagent Switch: Move to T3P (Protocol 1) which is chemically distinct from the uronium salts that promote base-catalyzed racemization.

Q3: Can I use microwave heating? A: Use extreme caution.

  • Guidance: While microwave energy overcomes aggregation, it accelerates racemization of D-amino acids exponentially. If necessary, limit temperature to 50°C max and use COMU/Oxyma, as HBTU is unsafe at high temperatures due to degradation.

Part 4: Visualizing the Decision Process

CouplingStrategy Start Start: Boc-D-2-Aminononanoic Acid Coupling CheckPhase Is this Solution or Solid Phase? Start->CheckPhase Solution Solution Phase CheckPhase->Solution Solid Solid Phase (SPPS) CheckPhase->Solid T3P Use T3P + EtOAc (Protocol 1) Solution->T3P Standard Choice Problem Primary Difficulty? Solid->Problem Racemization Racemization Risk (D->L) Problem->Racemization Aggregation Aggregation/Solubility Problem->Aggregation Sterics Steric Hindrance Problem->Sterics Collidine Switch Base to Collidine Racemization->Collidine First Step COMU Use COMU + Oxyma + NMP (Protocol 2) Aggregation->COMU High Solvation TFFH Use TFFH (Acid Fluoride) (Protocol 3) Sterics->TFFH Force Reaction Collidine->T3P If fails

Caption: Decision tree for selecting the optimal coupling reagent based on experimental constraints.

Part 5: Comparative Data Table

ReagentReactivityRacemization RiskSolubility (Hydrophobic AA)Byproduct Removal
HBTU/DIEA HighModerateGood (DMF)Wash
HATU/DIEA Very HighLowGood (DMF)Wash
T3P/Base HighVery Low Excellent (EtOAc/DMF) Water Extraction
COMU/Oxyma Very HighLowExcellent (NMP)Wash
TFFH ExtremeLowModerate (DCM)Wash

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Merck. (n.d.). Novabiochem® Coupling Reagents: Overcoming Aggregation. Merck Millipore. Link

  • Albericio, F., & El-Faham, A. (2011).[5] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[6]

  • Dunetz, J. R., et al. (2016). T3P: The Propylphosphonic Anhydride Revolution in Peptide Coupling. Organic Process Research & Development. Link

Sources

Troubleshooting

Technical Guide: Moisture Management for Boc-Protected Non-Canonical Amino Acids

Executive Summary: The Hidden Variable in Synthesis Failure In high-stakes peptide synthesis, particularly when utilizing expensive non-canonical amino acids (ncAAs) , moisture is the silent yield-killer. While the tert-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Variable in Synthesis Failure

In high-stakes peptide synthesis, particularly when utilizing expensive non-canonical amino acids (ncAAs) , moisture is the silent yield-killer. While the tert-butyloxycarbonyl (Boc) protecting group itself is relatively hydrophobic and stable to hydrolysis, the system in which it operates is not.

Water contamination in your starting material leads to three specific failure modes:

  • Stoichiometric Drift: Hygroscopic ncAAs absorb atmospheric water, causing you to under-weigh the actual reagent, leading to incomplete coupling.

  • Active Ester Hydrolysis: During activation, water competes with the amine nucleophile, hydrolyzing the expensive ncAA back to its free acid form—a "dead end" cycle that consumes coupling reagents.

  • Racemization: Moisture promotes oxazolone formation and proton shuttling, increasing the risk of epimerization, particularly in sensitive analogs (e.g.,

    
    -methylated or 
    
    
    
    -disubstituted amino acids).

This guide provides the protocols required to secure your supply chain against moisture-induced degradation.

Module 1: Storage & Handling Protocols

The First Line of Defense

Most non-canonical amino acids are amorphous powders, making them significantly more hygroscopic than their crystalline canonical counterparts. Improper storage is the leading cause of "unexplained" coupling failures.

Standard Operating Procedure (SOP): The "Cold Chain" Retrieval

Objective: Prevent condensation on cold reagents.

  • Retrieval: Remove the Boc-ncAA container from -20°C storage.

  • Equilibration (CRITICAL): Place the sealed container in a desiccator at room temperature (RT) for at least 60 minutes .

    • Why? Opening a cold bottle at RT causes immediate condensation of atmospheric moisture onto the powder. This water becomes trapped when you reseal the bottle.

  • Dispensing: Open the container, weigh the required amount quickly, and immediately close.

  • Purging: If possible, gently backfill the headspace with dry Nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or Argon before final sealing.
    
  • Resealing: Wrap the cap interface with Parafilm® and return to -20°C.[1]

Visualization: The Safe Handling Workflow

StorageWorkflow cluster_danger Danger Zone: Condensation Risk Freezer Storage (-20°C) Desiccator Desiccator (Equilibrate to RT) Freezer->Desiccator Retrieve Weighing Weighing (Low Humidity) Desiccator->Weighing Wait 1 hr Purge Inert Gas Purge (N2 / Ar) Weighing->Purge Immediate Reseal Reseal & Return Purge->Reseal Seal Reseal->Freezer Loop

Figure 1: The "Cold Chain" retrieval workflow designed to prevent condensation on hygroscopic powders.

Module 2: The Chemistry of Failure (Coupling Interference)

When water enters the reaction vessel via wet Boc-ncAA, it disrupts the activation cycle. The following diagram illustrates the competition between the desired peptide bond formation and the moisture-induced "Dead End."

Mechanism of Action

In a standard carbodiimide (DCC/DIC) or onium salt (HATU/HBTU) coupling:

  • The Boc-ncAA is converted to a highly reactive O-acylisourea or Active Ester .

  • Scenario A (Dry): The amine component attacks the ester

    
    Peptide Bond .
    
  • Scenario B (Wet): Water (a small, fast nucleophile) attacks the ester

    
    Hydrolysis .
    
    • Result: The Boc-ncAA regenerates as a free acid. The coupling reagent is consumed (wasted). The reaction stalls.

Visualization: Competitive Hydrolysis Pathway

CouplingFailure BocAA Boc-ncAA (Starting Material) ActiveEster Activated Ester (Highly Reactive) BocAA->ActiveEster + Activator Activator Activator (HATU/DIC) Activator->ActiveEster Product Peptide Bond (Success) ActiveEster->Product Path A: Dry (Kinetic Control) DeadEnd Hydrolysis (Free Acid + Urea) ActiveEster->DeadEnd Path B: Wet (Thermodynamic Trap) Water Moisture (H2O) (Contaminant) Water->DeadEnd Fast Attack Amine Amine Component (Nucleophile) Amine->Product

Figure 2: Competitive pathways during coupling. Moisture hydrolyzes the active ester, wasting reagents and stalling chain elongation.

Module 3: Recovery Protocols & Troubleshooting

If you suspect your Boc-ncAA has been compromised by moisture (clumping, sticky texture), use these protocols to salvage the material.

Protocol A: Vacuum Desiccation (Mild)

Best for: Minor moisture exposure, small quantities.

  • Place the open vial of Boc-ncAA into a vacuum desiccator.

  • Ensure the desiccant (Phosphorus Pentoxide

    
     or KOH pellets) is fresh.
    
  • Apply high vacuum (< 1 mbar) for 24–48 hours.

  • Note:

    
     is the most effective desiccant for removing trace water but is corrosive.
    
Protocol B: Lyophilization (Aggressive)

Best for: Visibly wet material or oils that should be solids.

  • Dissolve the Boc-ncAA in a mixture of 1:1 Water/Acetonitrile (or pure 1,4-Dioxane).

  • Freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize (freeze-dry) for 24+ hours.

  • Result should be a fluffy, dry powder.

Troubleshooting Table: Common Issues
SymptomProbable CauseCorrective Action
Clumping / Caking Hygroscopic moisture absorption.[2]Dry via Protocol A (Vacuum Desiccation) over

.
Oil formation Severe moisture uptake or impurities.Protocol B (Lyophilization) from Dioxane.
Low Coupling Yield Hydrolysis of active ester due to wet AA.Dry AA; Increase equivalents of AA and coupling reagent (e.g., 4 eq).
Racemization Moisture-assisted proton exchange.Switch to collidine as base; Use Oxyma Pure as additive; Keep T < 5°C.
Pressure buildup Decarboxylation (rare) or solvent expansion.Ensure storage at -20°C; Check for decomposition (TLC/LCMS).

Frequently Asked Questions (FAQ)

Q1: Can I use Toluene to azeotrope water out of my Boc-amino acid? A: Yes, but with caution. Dissolving the Boc-AA in dry toluene and evaporating under reduced pressure (Rotavap) is an effective way to remove water azeotropically. However, you must ensure the temperature of the water bath does not exceed 40°C to prevent thermal degradation of sensitive non-canonicals.

Q2: My Boc-ncAA is an oil, but the datasheet says it should be a solid. Is it ruined? A: Not necessarily. Many non-canonical amino acids are "reluctant solids." They may form oils due to trace solvent or moisture impurities preventing crystallization. Try lyophilizing it from 1,4-dioxane. If it remains an oil, check purity via LCMS. If purity is >95%, use it as an oil, but correct the molecular weight for the solvent content.

Q3: Does moisture affect Boc removal (Deprotection)? A: Generally, no. Boc removal uses Trifluoroacetic acid (TFA) or HCl. Water is actually required in the final cleavage cocktail to scavenge cations (in Fmoc chemistry), but in Boc chemistry, water can slow down the reaction or cause side reactions with the tert-butyl cation. However, the primary risk of moisture is in the coupling step, not the deprotection step [1].

Q4: Why is my coupling reagent turning cloudy? A: If you are using HATU or HBTU and the solution turns cloudy upon adding the Boc-AA, your amino acid might be wet (insolubility of water in DMF) or you have salt contamination. Spin it down or filter before adding to the resin to prevent pore clogging.

References

  • Albericio, F., & Tulla-Puche, J. (Eds.). (2000). The Power of Functional Resins in Organic Synthesis. Wiley-VCH. (Context on moisture sensitivity in solid-phase synthesis).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][4][5][6][7][8][][10] Chemical Reviews, 109(6), 2455-2504. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid

Technical Guide: 1H NMR Characterization of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid Executive Summary (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid (Boc-D-2-aminononanoic acid) is a critical non-natural amino a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1H NMR Characterization of (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid

Executive Summary

(R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid (Boc-D-2-aminononanoic acid) is a critical non-natural amino acid used in the synthesis of lipopeptides and hydrophobic drug analogs. Its long aliphatic side chain (C9) imparts specific solubility and membrane-permeability profiles to peptide therapeutics.

This guide provides a definitive technical comparison of 1H NMR characterization strategies. Unlike standard certificates of analysis, we evaluate the performance of different solvent systems (CDCl3 vs. DMSO-d6) and compare standard achiral NMR against chiral shift methodologies for enantiomeric purity verification.

Molecular Structure & Assignment

The molecule consists of three distinct magnetic environments: the tert-butyl carbamate (Boc) protecting group, the polar


-amino acid core, and the lipophilic nonyl tail.

G Boc Boc Group (Singlet, ~1.44 ppm) NH Amide Proton (NH) (Doublet, Solvent Dependent) Boc->NH Alpha α-Proton (H-2) (Multiplet, ~4.0-4.3 ppm) NH->Alpha Chain Alkyl Chain (H-3 to H-8) (Broad m, 1.2-1.8 ppm) Alpha->Chain COOH Carboxylic Acid (Broad, >10 ppm) Alpha->COOH Methyl Terminal Methyl (H-9) (Triplet, ~0.88 ppm) Chain->Methyl

Figure 1: Connectivity and expected magnetic environments for (R)-Boc-2-aminononanoic acid.

Comparative Analysis: Solvent Performance

The choice of solvent fundamentally alters the "performance" of the NMR spectrum regarding resolution and peak visibility. Below is a comparison of the two industry-standard alternatives.

Scenario A: Routine Confirmation (CDCl3)
  • Performance: Excellent for resolving the alkyl chain and checking for hydrocarbon impurities (grease, hexanes).

  • Limitation: The acidic proton (-COOH) is frequently invisible due to exchange. The carbamate -NH- signal is often broad and can be obscured by rotamers.[1]

  • Rotamer Warning: In CDCl3, Boc-amino acids often exist as a mixture of syn and anti rotamers, causing "ghost peaks" (e.g., a split Boc singlet or doubled

    
    -proton signal). This is not  an impurity but a kinetic artifact.
    
Scenario B: Structural Rigor (DMSO-d6)
  • Performance: Superior for confirming functional groups. The high polarity slows proton exchange, making the -COOH (12.0 ppm) and -NH- (7.0 ppm) sharp and integrateable.

  • Limitation: The large water peak (~3.33 ppm) and DMSO residual peak (~2.50 ppm) can obscure the

    
    -proton or parts of the alkyl chain.
    
  • Expert Insight: If rotamers are present, heating the DMSO sample to 50°C will coalesce the peaks into a single sharp set, validating the purity.

Data Comparison Table
Proton AssignmentChemical Shift (CDCl3)Chemical Shift (DMSO-d6)MultiplicityIntegral
-COOH (Acid)Often Invisible12.0 - 12.5 ppmBroad Singlet1H
-NH- (Amide)4.9 - 5.1 ppm7.0 - 7.1 ppmDoublet (Broad)1H
H-2 (

-CH)
4.1 - 4.3 ppm3.8 - 4.0 ppmMultiplet1H
H-3 (

-CH2)
1.6 - 1.8 ppm1.5 - 1.7 ppmMultiplet2H
H-4 to H-8 1.2 - 1.4 ppm1.2 - 1.3 ppmBroad Envelope10H
H-9 (Methyl)0.88 ppm0.86 ppmTriplet (

Hz)
3H
Boc Group 1.44 ppm1.38 ppmSinglet9H

Alternative Analysis: Enantiomeric Purity

A critical "blind spot" in standard 1H NMR is stereochemistry. The (R)-isomer spectrum is identical to the (S)-isomer and the racemic mixture in achiral solvents.

The Alternative Solution: Chiral Shift Reagents (CSR) To verify the (R)-configuration without expensive Chiral HPLC, use a Chiral Solvating Agent (CSA) such as (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle’s Alcohol) or Eu(hfc)3.

Protocol:

  • Baseline: Acquire a standard spectrum in CDCl3.

  • Titration: Add 1-2 equivalents of the CSA directly to the NMR tube.

  • Observation: The diastereomeric complexes formed will cause the Boc singlet or the Methyl triplet to split if the sample is racemic.

    • Pure (R): Single shifted peaks.[2]

    • Racemic: Double peaks (1:1 ratio).[2]

Workflow Start Start: Purity Check Solvent Select Solvent Start->Solvent CDCl3 CDCl3 (Routine) Solvent->CDCl3 DMSO DMSO-d6 (Rigorous) Solvent->DMSO Check Check Spectrum CDCl3->Check DMSO->Check Rotamers Split Peaks? (Rotamers) Check->Rotamers Heat Heat to 50°C (Coalescence) Rotamers->Heat Yes Chiral Need (R) vs (S)? Rotamers->Chiral No Heat->Chiral CSA Add Chiral Shift Reagent (e.g., Eu(hfc)3) Chiral->CSA Yes Final Validate Purity Chiral->Final No CSA->Final

Figure 2: Decision matrix for solvent selection and troubleshooting rotameric effects.

Experimental Protocol: High-Resolution Acquisition

Objective: Obtain a publication-quality spectrum free of aggregation artifacts.

  • Preparation: Weigh 10-15 mg of (R)-Boc-2-aminononanoic acid into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why DMSO? It ensures the carboxylic acid proton is visible, providing a full proton count (27H + 1H acid).

  • Homogenization: Vortex for 30 seconds. If the solution appears cloudy, sonicate for 1 minute.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 2.0 seconds (essential for accurate integration of the Boc singlet).

    • Scans: 16 or 32.

  • Processing: Reference the residual DMSO quintet to 2.50 ppm.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org.[4] Chem.1997 , 62, 7512–7515. Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • Wenzel, T. J.Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2007.

Sources

Comparative

A Comparative Guide to the Chiral HPLC Separation of (R)- and (S)-2-Aminononanoic Acid

Introduction: The Chirality Challenge of Non-Proteinogenic Amino Acids In the landscape of drug development and metabolic research, non-proteinogenic amino acids like 2-aminononanoic acid are of increasing interest. As w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chirality Challenge of Non-Proteinogenic Amino Acids

In the landscape of drug development and metabolic research, non-proteinogenic amino acids like 2-aminononanoic acid are of increasing interest. As with their proteinogenic counterparts, the biological activity of these molecules is intrinsically tied to their stereochemistry. The (R) and (S) enantiomers of 2-aminononanoic acid can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify these enantiomers is not merely an analytical task; it is a prerequisite for meaningful research and the development of safe, effective therapeutics.[1]

This guide provides an in-depth comparison of the primary high-performance liquid chromatography (HPLC) strategies for resolving the enantiomers of 2-aminononanoic acid. We will move beyond simple protocol recitation to explore the underlying principles of two main approaches: the Direct Method using Chiral Stationary Phases (CSPs) and the Indirect Method involving pre-column derivatization. Our focus will be on the causality behind methodological choices, empowering you, the researcher, to select and optimize the ideal approach for your specific analytical challenge.

Part 1: The Direct Approach – Harnessing Chiral Stationary Phases (CSPs)

The direct approach is often preferred for its simplicity, as it avoids additional sample preparation steps that can introduce variability and potential sources of error.[2] The separation is achieved through transient, diastereomeric interactions between the analyte enantiomers and a chiral selector chemically bonded to the stationary phase. For a polar, zwitterionic molecule like 2-aminononanoic acid, the choice of CSP is paramount.

A Comparative Analysis of Suitable CSPs

While many CSPs exist, three types stand out for their applicability to underivatized amino acids: Crown Ether, Macrocyclic Glycopeptide, and Ligand Exchange phases.[3]

CSP TypeChiral Selector ExamplePrinciple of SeparationKey AdvantagesPrimary Considerations
Crown Ether (+)-(18-Crown-6)-tetracarboxylic acid (e.g., CROWNPAK® CR-I(+))Host-Guest Complexation. The crown ether cavity selectively complexes with the protonated primary amine (-NH3+) of the amino acid.[4][5]Excellent resolution for primary amines and amino acids. Predictable elution order (D-form often elutes first on CR(+) columns).[4][6]Requires highly acidic mobile phases (e.g., pH 1-2 with perchloric acid) which can be harsh on some HPLC systems.[5]
Macrocyclic Glycopeptide Teicoplanin or Vancomycin (e.g., Astec® CHIROBIOTIC® T, V2)Multi-modal Interactions. Utilizes hydrogen bonding, ionic interactions, and inclusion into hydrophobic cavities of the complex glycopeptide structure.[7][8]Extremely versatile; operates in reversed-phase, polar-ionic, and normal-phase modes.[8] Often LC-MS compatible.[7]Mechanism can be complex, sometimes making method development less predictable than with crown ethers. Selectivity can differ between glycopeptide types (T vs. V).[9][10]
Ligand Exchange L-proline or L-hydroxyproline coated on silicaDiastereomeric Metal Complex Formation. A metal ion (typically Cu²⁺) in the mobile phase forms ternary complexes with the stationary phase and the analyte enantiomers.Effective for underivatized α-amino acids.[2] Does not require a UV chromophore if a copper-complex detector is used.Mobile phase contains metal salts, which can precipitate and are not ideal for MS detection. Limited to specific analyte classes.[3]

For 2-aminononanoic acid, with its primary amine and hydrophobic nonyl chain, both Crown Ether and Macrocyclic Glycopeptide phases are excellent starting points. The Crown Ether phase offers a highly specific interaction with the chiral center's primary amine, while the Macrocyclic Glycopeptide phase provides multiple interaction points, engaging both the amine/acid functions and the hydrophobic side chain.

Recommended Experimental Protocol: Direct Separation using a Crown Ether CSP

This protocol is designed as a robust starting point for the separation of (R)- and (S)-2-aminononanoic acid. The CROWNPAK® CR-I(+) is selected for its proven efficacy with primary amino acids.[6][11][12]

1. Materials and Instrumentation:

  • HPLC system with UV detector

  • Chiral Column: CROWNPAK® CR-I(+) (e.g., 150 x 3.0 mm, 5 µm)

  • Mobile Phase: Perchloric acid solution (pH 2.0)

    • Preparation: Carefully add 70% perchloric acid to HPLC-grade water to achieve a final pH of 2.0. Filter and degas.

  • Sample Diluent: Mobile Phase

  • Standard: Racemic (R,S)-2-aminononanoic acid; individual (R) and (S) standards for peak identification.

2. Chromatographic Conditions:

  • Mobile Phase: Perchloric acid (pH 2.0)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25 °C (Note: Decreasing temperature can enhance selectivity[5])

  • Detection: UV at 200 nm

  • Injection Volume: 5 µL

  • Sample Concentration: 0.5 mg/mL

3. Causality Behind the Choices:

  • Acidic Mobile Phase: The low pH ensures the primary amine of the amino acid is fully protonated (-NH3+), which is essential for the host-guest interaction with the crown ether.[5] Perchloric acid is often preferred for its low UV absorbance.[5]

  • Low Wavelength Detection: As 2-aminononanoic acid lacks a strong chromophore, detection at low UV wavelengths (200-210 nm) is necessary to capture the carboxyl group's absorbance.

  • Temperature Control: Chiral recognition is a thermodynamic process. Maintaining a stable, and sometimes sub-ambient, temperature provides reproducible retention times and can improve resolution.

Workflow for Direct Chiral HPLC Separation

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase (e.g., HClO4, pH 2.0) p2 Prepare Sample (Dissolve in Mobile Phase) p1->p2 a1 Inject Sample into HPLC System p2->a1 p3 Equilibrate Column (CROWNPAK CR-I(+)) p3->a1 a2 Isocratic Elution a1->a2 a3 UV Detection (200 nm) a2->a3 d1 Integrate Peaks ((R) and (S)) a3->d1 d2 Calculate Resolution (Rs) and Enantiomeric Excess (%ee) d1->d2

Caption: Workflow for direct chiral separation of 2-aminononanoic acid.

Part 2: The Indirect Approach – Derivatization to Diastereomers

The indirect method circumvents the need for a chiral column. Instead, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form two diastereomers.[13][14] These diastereomers have different physical properties and can be separated on a standard, robust achiral column, such as a C18.[15] The most renowned CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or L-FDAA).[16]

Marfey's Method: A Closer Look

The primary amine of (R)- and (S)-2-aminononanoic acid reacts with L-FDAA to form L-D and L-L diastereomers. These derivatives possess a strong chromophore (dinitrophenyl group), allowing for sensitive UV detection at 340 nm, far from most interferences.[17]

AspectDirect Method (CSP)Indirect Method (Marfey's)
Column Specialized, expensive chiral columnStandard, inexpensive, robust achiral C18 column
Sample Prep Minimal (dissolve and inject)Multi-step derivatization required (reaction, quenching)
Sensitivity Lower (analyte lacks a strong chromophore)High (derivatization adds a strong chromophore, UV @ 340 nm)
Robustness CSPs can be sensitive to harsh conditionsC18 columns are highly robust and versatile
Elution Order Dependent on CSP; can be ambiguous without standardsGenerally predictable, but exceptions can occur[15]
Throughput Higher (fewer prep steps)Lower (derivatization adds time)
Recommended Experimental Protocol: Indirect Separation via Marfey's Derivatization

This protocol details the derivatization of 2-aminononanoic acid followed by standard reversed-phase HPLC analysis.[15][18]

Part A: Derivatization Procedure

  • Sample Preparation: Prepare a ~1 mg/mL solution of racemic 2-aminononanoic acid in water or a suitable buffer.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 50 µL of the amino acid solution.

    • 100 µL of a 1% (w/v) solution of Marfey's reagent (L-FDAA) in acetone.

    • 20 µL of 1 M sodium bicarbonate.

  • Incubation: Vortex the mixture and incubate at 40 °C for 1 hour.

  • Quenching: Add 10 µL of 2 M HCl to stop the reaction.

  • Dilution: Dilute the final mixture with the HPLC mobile phase (e.g., 1:5 v/v) and filter through a 0.45 µm syringe filter before injection.

Part B: HPLC Analysis

  • Materials and Instrumentation:

    • HPLC system with UV detector

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Chromatographic Conditions:

    • Gradient: 20% to 60% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 340 nm

    • Injection Volume: 10 µL

3. Causality Behind the Choices:

  • Bicarbonate Buffer: The derivatization reaction requires a basic pH for the nucleophilic attack of the amino acid's amine group on the Marfey's reagent.[15]

  • Quenching with Acid: Acidification stops the reaction by protonating any remaining free amines.

  • C18 Column and Gradient: The derivatized amino acids are significantly more hydrophobic than their native forms. A C18 column provides excellent retention, and a water/acetonitrile gradient is effective for eluting the diastereomers based on their slight differences in polarity.[15]

  • Detection at 340 nm: This wavelength corresponds to a strong absorbance maximum for the dinitrophenyl chromophore, ensuring high sensitivity and specificity.[17]

Part 3: Method Selection – A Senior Scientist's Perspective

The "best" method is dictated entirely by the analytical objective. There is no single correct answer, only the most appropriate tool for the job.

G start Analytical Goal? q1 High Throughput Screening? start->q1 q2 Trace Analysis in Complex Matrix? start->q2 q4 Preparative Scale? start->q4 q1->q2 No ans_direct Use Direct Method (CSP) q1->ans_direct Yes q3 Need Highest Robustness? q2->q3 No q2->q3 ans_indirect Use Indirect Method (Marfey's) q2->ans_indirect Yes q3->ans_indirect Yes ans_both Both Methods Are Viable q3->ans_both No q4->ans_direct Yes (Avoids derivatization and removal steps) q4->ans_both No

Caption: Decision tree for selecting a chiral separation strategy.

  • For Routine Quality Control or High-Throughput Screening: The Direct Method is superior. Its minimal sample preparation allows for faster turnaround times. Once a method is established on a dedicated CSP, it is highly efficient.

  • For Trace Analysis in Complex Biological Matrices: The Indirect Method often has the edge. The derivatization step not only aids separation but also significantly enhances detection sensitivity and moves the detection wavelength away from biological interferences.

  • For Method Development and Robustness: The Indirect Method uses universally available C18 columns, making it easily transferable between labs. These columns are workhorses known for their longevity and stability.

  • For Preparative Chromatography: The Direct Method is almost always the choice. It avoids the need to introduce and later remove a derivatizing agent from the purified product, simplifying the downstream workflow.

Conclusion

The chiral separation of (R)- and (S)-2-aminononanoic acid is a readily achievable but nuanced task. A direct approach using a crown ether or macrocyclic glycopeptide CSP offers an elegant and rapid solution, ideal for high-throughput and preparative applications. Conversely, an indirect approach via Marfey's derivatization provides exceptional sensitivity and robustness using standard C18 columns, making it a powerful tool for trace analysis in complex samples.

By understanding the fundamental mechanisms, advantages, and limitations of each strategy, the researcher can confidently select and tailor the optimal HPLC method, ensuring the generation of accurate and reliable data that is crucial for advancing scientific discovery.

References

  • Scribd. CROWNPAK CR-I(+) for Amino Acid Separation. Available from: [Link]

  • Element Lab Solutions. Daicel CROWNPAK Crown Ether Chiral Columns. Available from: [Link]

  • ACS Publications. C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. (2016). Available from: [Link]

  • Marcel Dekker, Inc. Chiral HPLC Separation of Protected Amino Acids. (1998). Available from: [Link]

  • MDPI. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases. (2020). Available from: [Link]

  • Daicel Chiral Technologies. Separation of free amino acids and primary amines using Daicel crown ether columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-). Available from: [Link]

  • PubMed. Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective. (2021). Available from: [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Available from: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Available from: [Link]

  • Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-). Available from: [Link]

  • Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Available from: [Link]

  • Separation Science. Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Available from: [Link]

  • ACS Publications. A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide. (2002). Available from: [Link]

  • PMC. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. (2020). Available from: [Link]

  • AKJournals. Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Available from: [Link]

  • Avesis. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available from: [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • SLS Ireland. Astec CHIROBIOTIC V Chiral HPLC Column. Available from: [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). Available from: [Link]

  • MDPI. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. (2019). Available from: [Link]

  • PMC. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry. (2020). Available from: [Link]

Sources

Validation

Stability Profile of Boc-D-Non-OH: A Technical Comparison Guide

Topic: Stability of Boc-D-Non-OH under standard storage conditions Content Type: Publish Comparison Guide Executive Summary Boc-D-Non-OH (N-tert-butoxycarbonyl-D-2-aminononanoic acid) is a non-canonical, hydrophobic alph...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Boc-D-Non-OH under standard storage conditions Content Type: Publish Comparison Guide

Executive Summary

Boc-D-Non-OH (N-tert-butoxycarbonyl-D-2-aminononanoic acid) is a non-canonical, hydrophobic alpha-amino acid used primarily in peptide synthesis to introduce lipophilicity and proteolytic resistance.[1]

  • Core Stability Verdict: High stability under desiccated, cold (2–8°C) conditions.

  • Primary Risk: Acid-catalyzed hydrolysis (autocatalytic if moisture is present) and thermal degradation (decarboxylation) at elevated temperatures (>40°C).[1]

  • Differentiation: Unlike its shorter homolog Boc-D-Norleucine (C6), the C9 "Non" side chain imparts significant hydrophobicity, altering its solubility profile and physical state (waxy solid vs. crystalline), which impacts handling and storage.[1]

Chemical Identity & Structural Logic

To understand the stability, we must first define the molecule's structural vulnerabilities. The "D-" prefix confirms this is the chiral alpha-amino acid variant, not the achiral omega-amino acid (Boc-9-aminononanoic acid) often used as a linker.[1]

  • Chemical Name: (2R)-2-[(tert-butoxycarbonyl)amino]nonanoic acid[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Structural Features:

    • Boc Group: Acid-labile carbamate.[1] Stable to base/nucleophiles.[2][]

    • Nonanoic Side Chain (C9): Highly lipophilic.[1] Increases Van der Waals interactions but disrupts crystal lattice packing compared to shorter chains, often lowering the melting point.

Stability Analysis: The Three Pillars
A. Hydrolytic Stability (Moisture Sensitivity)

The tert-butyl carbamate (Boc) moiety is kinetically stable to water at neutral pH.[1] However, the presence of moisture can trigger acid-catalyzed deprotection if trace free acid is present (autocatalysis).[1]

  • Mechanism: Moisture + Trace Acid

    
     Formation of tert-butyl cation 
    
    
    
    Isobutene + CO
    
    
    + Free Amine.[1]
  • Impact of C9 Chain: The hydrophobic nonyl tail acts as a partial barrier to atmospheric moisture absorption compared to polar amino acids (e.g., Boc-Asp-OH), but it does not prevent hydrolysis if the bulk material is wet.[1]

B. Thermal Stability
  • Melting Point: Typically lower than standard amino acids due to the "fatty" C9 chain. Expect a melting range between 85–95°C (vs. >130°C for Boc-Ala-OH).[1]

  • Risk: Storage above 30°C can lead to "caking" or partial melting, which accelerates chemical degradation.

  • Decarboxylation: Prolonged exposure to temperatures >50°C can induce slow decarboxylation of the free carboxylic acid.

C. Stereochemical Stability (Racemization)
  • Risk: Low during storage.

  • Risk Context: Racemization is primarily a risk during activation/coupling (via oxazolone formation), not storage. However, storage in basic organic solvents (e.g., DMF with trace amine) can promote D

    
     L conversion over months.
    
Comparative Analysis: Boc-D-Non-OH vs. Alternatives

This section objectively compares Boc-D-Non-OH against its Fmoc counterpart and shorter chain analogs.[1]

FeatureBoc-D-Non-OH Fmoc-D-Non-OH Boc-D-Nle-OH (C6 Analog)
Primary Protection Acid-Labile (Boc)Base-Labile (Fmoc)Acid-Labile (Boc)
Storage Temp 2–8°C (Recommended)2–8°C (Recommended)Room Temp (Acceptable)
Moisture Sensitivity Moderate (Autocatalysis risk)Low (Hydrophobic Fmoc group)Moderate
Solubility (DCM) ExcellentGoodGood
Solubility (Water) NegligibleInsolubleVery Low
Major Degradation Acidolysis (Isobutene loss)Dibenzofulvene polymerizationAcidolysis

Key Insight: Choose Boc-D-Non-OH when synthesizing peptides sensitive to the basic conditions required for Fmoc removal (e.g., peptides prone to aspartimide formation or aggregation).[1] Choose Fmoc for standard solid-phase synthesis (SPPS) to avoid repetitive acid exposure.[1]

Experimental Protocols (Self-Validating Systems)
Protocol A: Purity Verification via HPLC

Use this protocol to validate the integrity of the reagent after long-term storage.

  • Sample Prep: Dissolve 1.0 mg of Boc-D-Non-OH in 1 mL of Acetonitrile (ACN) . Note: Do not use MeOH if checking for transesterification impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 3.5µm, 4.6 x 100mm).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes. (High organic start required due to C9 hydrophobicity).[1]

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Low signal expected, confirms absence of aromatic contaminants).

  • Acceptance Criteria: Single peak >98% area. Retention time will be significantly later than Boc-D-Nle-OH.[1]

Protocol B: Thin Layer Chromatography (TLC) Identity Check
  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Chloroform : Methanol : Acetic Acid (90 : 8 : 2).[1]

  • Visualization:

    • UV: Negative (Boc/Alkyl chain is not UV active).[1]

    • Stain: Ninhydrin (will generally NOT stain Boc-protected amines).[1]

    • Valid Stain: Phosphomolybdic Acid (PMA) or Iodine Chamber .[1]

    • Self-Validation Step: Spot a deprotected sample (treat with TFA for 5 mins) side-by-side. The deprotected spot MUST stain red/purple with Ninhydrin.

Visualizing the Degradation Pathway

The following diagram illustrates the acid-catalyzed degradation pathway that occurs if the material is stored improperly (e.g., in the presence of acidic fumes or moisture).

DegradationPathway BocNon Boc-D-Non-OH (Intact Reagent) Intermediate Protonated Intermediate BocNon->Intermediate + H+ (Trace Acid/Moisture) Cation t-Butyl Cation + Carbamic Acid Intermediate->Cation Slow Rate-Limiting Step Products H-D-Non-OH (Free Amine) + Isobutene + CO2 Cation->Products Rapid Decomposition

Caption: Acid-catalyzed degradation mechanism of Boc-D-Non-OH leading to deprotection.

Storage & Handling Recommendations

Based on the chemical stability profile, adhere to these strict guidelines:

  • Temperature: Store at +2°C to +8°C .

    • Reasoning: Retards the kinetics of spontaneous hydrolysis and prevents physical agglomeration of the waxy solid.

  • Atmosphere: Store under Argon or Nitrogen if possible.

    • Reasoning: Displaces atmospheric moisture.[1]

  • Container: Amber glass or opaque plastic with a Teflon-lined cap .[1]

    • Reasoning: Prevents light degradation (minor risk) and ensures an airtight seal against humidity.[1]

  • Handling: Allow the bottle to equilibrate to room temperature before opening .

    • Reasoning: Prevents condensation of atmospheric water vapor onto the cold reagent, which is the #1 cause of degradation.

References
  • BenchChem. (2025).[1][4] A Comparative Analysis of Boc-Protected vs. Fmoc-Protected Dipeptide Stability. BenchChem Technical Guides. [1]

  • Sigma-Aldrich. (n.d.).[1] Boc-D-2-Nal-OH Product Specification (Homolog Comparison). Sigma-Aldrich.[1]

  • BocSci. (2024).[1] Boc vs Fmoc: Choosing the Right Amino Acid Derivative for Peptide Synthesis. BocSci Knowledge Base.

  • PubChem. (2025).[1][5] 2-Aminononanoic acid (Compound Summary). National Library of Medicine. [1]

  • Chem-Impex. (2024).[1] Boc-9-aminononanoic acid Data Sheet (Structural Differentiation). Chem-Impex International.[1]

Sources

Comparative

Characterization of impurities in (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid

Comprehensive Comparison Guide: Characterization of Impurities in (R)-2-((tert-Butoxycarbonyl)amino)nonanoic Acid The Analytical Challenge (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid (commonly known as Boc-D-2-aminon...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Characterization of Impurities in (R)-2-((tert-Butoxycarbonyl)amino)nonanoic Acid

The Analytical Challenge

(R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid (commonly known as Boc-D-2-aminononanoic acid) is a critical unnatural amino acid (UAA) utilized as a chiral building block in the synthesis of advanced peptidomimetics and lipopeptides. Because impurities in starting materials can cascade through solid-phase peptide synthesis into the final active pharmaceutical ingredient (API), rigorous characterization is mandatory to meet the reporting, identification, and qualification thresholds outlined in ICH Q3A guidelines[1].

The impurity profile of this compound typically comprises three categories:

  • Enantiomeric Impurities: The (S)-enantiomer (Boc-L-2-aminononanoic acid) arising from incomplete asymmetric synthesis.

  • Homologous Chain Variants: Shorter (e.g., C8) or longer (e.g., C10) aliphatic chain analogs carried over from the starting materials.

  • Process-Related By-products: Des-Boc free amino acids and artifactual sec-Boc impurities formed during synthesis[2].

To establish a robust control strategy, analysts must select techniques that offer absolute specificity without inducing artifactual degradation.

Visualization of the Analytical Strategy

AnalyticalStrategy API Boc-D-2-aminononanoic acid (API Starting Material) Chiral Stereochemical Profiling (Enantiomeric Impurities) API->Chiral Achiral Chemical Profiling (Chain Variants, By-products) API->Achiral HPLC Chiral HPLC (Normal Phase) Polysaccharide CSP Chiral->HPLC Direct Analysis No Derivatization LCMS LC-HRMS (Reversed Phase) Exact Mass & MS/MS Achiral->LCMS Structural Elucidation High Sensitivity

Analytical strategy for impurity profiling of Boc-D-2-aminononanoic acid.

Section 1: Enantiomeric Purity Evaluation

Direct Chiral HPLC vs. Indirect Chiral GC

To quantify the (S)-enantiomer, laboratories traditionally choose between direct Chiral High-Performance Liquid Chromatography (HPLC) and indirect Chiral Gas Chromatography (GC).

Causality & Expert Insight: Chiral GC requires pre-column derivatization (e.g., esterification of the carboxylic acid followed by trifluoroacetylation). The thermal and chemical stress of this derivatization can induce artifactual racemization, artificially inflating the reported (S)-enantiomer content and leading to false batch rejections.

In contrast, direct Chiral HPLC utilizes immobilized polysaccharide-based chiral stationary phases (CSPs). The bulky tert-butoxycarbonyl (Boc) protecting group acts as an excellent steric anchor, engaging in highly specific hydrogen bonding and dipole-dipole interactions within the chiral cavities of amylose or cellulose stationary phases[3]. By analyzing the molecule in its native state, Chiral HPLC preserves the true stereochemical integrity of the sample.

Table 1: Performance Comparison for Enantiomeric Profiling
ParameterDirect Chiral HPLC (Polysaccharide CSP)Indirect Chiral GC (Derivatization)
Sample Preparation Direct injection (Dissolve & Shoot)Complex (Esterification/Acylation)
Risk of Racemization None (Analyzed in native state)High (Due to harsh derivatization reagents)
Typical Resolution (Rs) > 2.51.5 - 2.0
Limit of Quantitation ~0.05% (with CAD/ELSD)~0.1%
Self-Validating Protocol: Enantiomeric Purity via Chiral HPLC
  • Preparation: Dissolve 10 mg of the sample in 1 mL of n-Hexane/Isopropanol (80:20, v/v).

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v). Causality: The 0.1% TFA is critical to suppress the ionization of the free carboxylic acid, preventing peak tailing and ensuring reproducible interaction with the CSP.

    • Flow Rate: 1.0 mL/min at 25°C.

    • Detection: Charged Aerosol Detector (CAD) or UV at 210 nm.

  • System Suitability (Self-Validation): Inject a racemic resolution standard (Boc-D/L-2-aminononanoic acid). The analysis is only valid if the resolution (Rs) between the (R) and (S) peaks is ≥ 2.0 and the tailing factor is ≤ 1.5. Failure to meet this criterion indicates CSP degradation or mobile phase moisture contamination, invalidating the run.

Section 2: Achiral & Structural Characterization

RP-HPLC-UV vs. LC-HRMS

For chemical impurities (chain variants and des-Boc species), standard Reversed-Phase HPLC with UV detection is often compared against Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Causality & Expert Insight: Boc-D-2-aminononanoic acid lacks a strong UV chromophore; its absorbance is limited to the weak transitions of the carboxyl and carbamate groups at ~210 nm. At this low wavelength, UV detection is highly susceptible to baseline drift caused by mobile phase additives and lacks the specificity to differentiate co-eluting homologous chain variants (e.g., C8 vs. C9 chains).

LC-HRMS overcomes this by providing exact mass measurements and tandem MS (MS/MS) fragmentation data, enabling the unambiguous structural elucidation of unknown impurities[4]. Because of its superior selectivity and ability to bypass matrix interferences via extracted ion chromatograms, LC/MS is increasingly recognized as the gold standard for amino acid impurity profiling[5].

Fragmentation Precursor Precursor Ion [M-H]- (m/z 272.18) Intermediate Loss of Isobutylene [M-H-56]- (m/z 216.12) Precursor->Intermediate CID - C4H8 Product Loss of CO2 [M-H-100]- (m/z 172.13) Intermediate->Product CID - CO2

ESI- tandem mass spectrometry fragmentation pathway for Boc-amino acids.

Table 2: Performance Comparison for Achiral Impurity Profiling
ParameterRP-HPLC-UV (210 nm)LC-HRMS (ESI-Negative)
Specificity Low (Relies solely on retention time)High (Exact mass & isotopic pattern)
Sensitivity to Matrix High (Baseline drift from TFA)Low (Extracted ion chromatograms isolate signals)
Structural Elucidation ImpossibleDefinitive (via MS/MS fragmentation)
Primary Use Case Routine lot-release (assay)Unknown impurity identification & characterization
Self-Validating Protocol: Structural Elucidation via LC-HRMS
  • Preparation: Dilute the sample to 100 µg/mL in Water/Acetonitrile (50:50, v/v).

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm). Causality: Charged Surface Hybrid (CSH) particles provide superior peak shape for acidic analytes under low-ionic-strength conditions without requiring ion-pairing agents.

    • Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization Negative Mode (ESI-). Causality: The carboxylic acid moiety readily yields [M-H]- ions (m/z 272.1867), avoiding the complex sodium/potassium adducts commonly seen in positive mode.

    • MS/MS Fragmentation: Apply Collision-Induced Dissociation (CID) at 15-20 eV.

  • System Suitability (Self-Validation): Inject a known Boc-amino acid standard. The system is validated only if the mass accuracy of the precursor ion is within ±3 ppm and the characteristic neutral losses of isobutylene (56.06 Da) and CO2 (44.01 Da) are distinctly observed in the MS/MS spectra. If these fragments are absent, collision energy calibration is required before proceeding.

References

1.[1] 1 - fda.gov 2.[2]2 - nih.gov 3.[4]4 - acs.org 4.[3]3 - researchgate.net 5.[5] 5 - fujifilm.com

Sources

Safety & Regulatory Compliance

Safety

(R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid proper disposal procedures

[1] Executive Safety Directive Immediate Action Required: Treat (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid as Hazardous Chemical Waste . Primary Disposal Path: Incineration via a licensed hazardous waste contractor.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Directive

Immediate Action Required: Treat (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid as Hazardous Chemical Waste .

  • Primary Disposal Path: Incineration via a licensed hazardous waste contractor.

  • Critical Hazard: Acid Sensitivity. This compound contains a tert-butoxycarbonyl (Boc) protecting group.[1] Contact with strong acids (e.g., HCl, TFA, H₂SO₄) will trigger rapid hydrolysis, releasing isobutylene gas (flammable) and carbon dioxide .[1]

    • NEVER dispose of this solid or its solutions in acidic waste streams.

    • NEVER seal this compound in a container with acidic residues; pressure buildup may cause rupture or explosion.

Chemical Profile & Hazard Identification

Understanding the chemical structure is the first step in compliant disposal. This compound is a lipophilic, non-natural amino acid derivative used primarily in peptide synthesis and medicinal chemistry.

Property Data
Chemical Name (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid
Synonyms Boc-D-2-aminononanoic acid; Boc-D-Non-OH
Molecular Formula C₁₄H₂₇NO₄
Physical State Solid (White to off-white powder)
Solubility Soluble in organic solvents (DCM, DMF, Methanol); Low solubility in water.[1]
GHS Classification Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Disposal Protocol: Step-by-Step

A. Waste Segregation (The "Why" and "How")

Proper segregation is not just bureaucratic; it prevents chemical reactions in the waste drum.

  • Solid Waste: Segregate as "Non-Halogenated Solid Organic Waste."

    • Reasoning: The long alkyl chain (nonanoic, C9) makes it suitable for high-BTU incineration.[1] It contains no halogens (Cl, Br, F), so it does not require halogenated waste streams.

  • Liquid Waste (Solutions): If dissolved in solvents (e.g., Methanol, DCM), segregate based on the solvent's properties.[1]

    • Example: A solution in Dichloromethane must go to "Halogenated Liquid Waste."

    • Example: A solution in Methanol must go to "Flammable/Non-Halogenated Liquid Waste."

B. Container Selection & Labeling
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a screw-top lid.[1]

    • Verification: Ensure the lid has a chemically resistant liner (e.g., PTFE).

  • Labeling: Affix a hazardous waste tag immediately upon adding the first gram of waste.

    • Must Include: Full chemical name (No abbreviations like "Boc-Non"), "Irritant," and start date.

    • Warning Label: Add a secondary label: "DO NOT MIX WITH ACIDS."

C. Disposal Workflow (Visualized)

DisposalWorkflow Start Waste Generation: (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Dissolved in Solvent StateCheck->Liquid Solution SolidBin Segregate into: Solid Organic Waste Container (Non-Halogenated) Solid->SolidBin AcidCheck CRITICAL CHECK: Is strong acid present? Liquid->AcidCheck SolventCheck Solvent Type? Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH) SolventCheck->NonHalo HaloBin Liquid Halogenated Waste Halo->HaloBin FlamBin Liquid Flammable Waste NonHalo->FlamBin AcidCheck->SolventCheck No (Neutral/Basic) Danger STOP! Neutralize Acid First. Risk of Gas Evolution (Isobutylene). AcidCheck->Danger Yes

Figure 1: Decision matrix for the segregation of Boc-amino acid waste. Note the critical checkpoint for acid contamination.

Emergency Spill Response

In the event of a spill outside of a fume hood, follow this self-validating protocol to minimize exposure and contamination.

Small Spill (< 50 g)
  • PPE: Don nitrile gloves, safety goggles, and a lab coat.[2] If powder is fine/dusty, wear an N95 mask to prevent inhalation (H335).

  • Containment: Gently cover the spill with paper towels to prevent dust dispersion.

  • Cleanup:

    • Dry: Scoop up the solid using a dustpan or stiff paper. Place directly into a solid waste container.

    • Wet: Wipe the surface with a paper towel dampened with Ethanol or Acetone (solubilizes the lipophilic chain).[1] Follow with a soap and water wash.[3][2][4][5]

  • Disposal: Place all contaminated wipes and gloves into the solid hazardous waste bin.

Large Spill (> 50 g)
  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure room ventilation is active.

  • Contact: Notify the site Safety Officer (EHS).

  • Action: Use a chemical spill kit designated for organic solids. Avoid using water initially, as the compound is hydrophobic and will smear rather than dissolve.

Regulatory & Compliance Framework

  • RCRA (USA): While not specifically P-listed or U-listed, this waste exhibits characteristics of Toxic/Irritant waste.[1] If dissolved in ignitable solvents, it carries the D001 (Ignitability) code.

  • EPA Waste Code: Assign codes based on the mixture (e.g., D001 for flammable solvents, D002 if accidentally mixed with acids—though this should be avoided).[1]

  • Destruction Method: High-temperature incineration is the only validated method to fully mineralize the organic framework and the nitrogen content [1].[1]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 9-(Boc-amino)nonanoic Acid (Analogous Structure).[1] Retrieved from [1]

  • BenchChem. (2025).[3][2] Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide. Retrieved from [1]

  • Organic Chemistry Portal. (2024). Boc-Protected Amino Groups: Stability and Cleavage.[1] Retrieved from [1]

  • Cayman Chemical. (2025).[6] Nonanoic Acid Safety Data Sheet.[6] Retrieved from [1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.